2-Amino-1-(3-bromophenyl)ethanone hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(3-bromophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJDGVBOZSLUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388591 | |
| Record name | 2-amino-1-(3-bromophenyl)ethanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61858-39-7 | |
| Record name | 61858-39-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-1-(3-bromophenyl)ethanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-1-(3-bromophenyl)ethanone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors for inflammatory and autoimmune diseases.
Core Properties and Structure
This compound is a halogenated aromatic ketone. The presence of a bromine atom on the phenyl ring and an alpha-amino group adjacent to the carbonyl function makes it a versatile synthon for creating more complex molecules. Its hydrochloride salt form generally enhances stability and solubility in aqueous media.
Chemical Structure and Identifiers
The chemical structure and key identifiers for 2-Amino-1-(3-bromophenyl)ethanone and its hydrochloride salt are presented below.
Chemical Structure (Hydrochloride Salt):
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 61858-39-7 | [1] |
| Molecular Formula | C₈H₉BrClNO | [1] |
| Molecular Weight | 250.52 g/mol | |
| IUPAC Name | 2-amino-1-(3-bromophenyl)ethanone;hydrochloride | [1] |
| InChI | InChI=1S/C8H8BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1H | [1] |
| InChIKey | UBJDGVBOZSLUCW-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)CN.Cl | [1] |
Table 2: Physicochemical Properties of the Free Base (2-Amino-1-(3-bromophenyl)ethanone)
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO | [2] |
| Molecular Weight | 214.06 g/mol | [2] |
| CAS Number | 491837-88-8 | [2] |
| Topological Polar Surface Area | 43.1 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 |
Note: Experimental physical properties such as melting point, boiling point, and specific solubility data for the hydrochloride salt are not consistently reported in publicly available literature. The free base is a related but distinct chemical entity.
Synthesis and Experimental Protocols
Representative Synthetic Pathway
A plausible synthetic route starts from 3'-bromoacetophenone. This precursor undergoes α-bromination to yield 2-bromo-1-(3-bromophenyl)ethanone, which is then aminated and converted to its hydrochloride salt.
References
An In-depth Technical Guide to 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 61858-39-7 Molecular Formula: C₈H₉BrClNO Molecular Weight: 250.52
This technical guide serves as a comprehensive overview of the current scientific understanding of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. Due to the limited availability of published research specifically on this compound, this document focuses on its fundamental chemical properties, a probable synthetic route based on established chemical principles and available data for its immediate precursor, and the broader context of the biological significance of related α-amino ketone structures. This guide aims to provide a foundational resource for researchers and professionals in drug development interested in this and similar molecules.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-Amino-1-(3-bromophenyl)ethanone and its hydrochloride salt is presented below. It is important to note that while some data is available for the free base, specific experimental data for the hydrochloride salt is not widely published.
| Property | Value | Source |
| CAS Number | 61858-39-7 | Chemical Suppliers |
| Molecular Formula | C₈H₉BrClNO | Chemical Suppliers |
| Molecular Weight | 250.52 g/mol | Chemical Suppliers |
| Appearance | Solid (predicted) | --- |
| SMILES | Cl.NCC(=O)C1=CC=CC(Br)=C1 | Fluorochem |
| InChI | InChI=1S/C8H8BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1H | Fluorochem |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 1-(3-bromophenyl)ethanone.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Inferred)
The following protocols are inferred from general procedures for the synthesis of α-amino ketones and data available for the precursor. These should be considered as a starting point for experimental design and optimization.
Step 1: Synthesis of 2-bromo-1-(3-bromophenyl)ethanone (Precursor)
-
Methodology: A common method for the α-bromination of ketones involves the use of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like methanol or acetic acid, often with a catalytic amount of acid.
-
Reaction: 1-(3-bromophenyl)ethanone is reacted with one equivalent of bromine in a suitable solvent. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.
Step 2: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone
-
Methodology: The α-bromo ketone can be converted to the corresponding α-amino ketone through various amination methods. A common approach is the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrazinolysis. A more direct method is the reaction with an ammonia equivalent, such as hexamethylenetetramine (Delépine reaction) followed by acidic hydrolysis, or direct amination with ammonia in a suitable solvent.
-
Reaction (Illustrative - Delépine Reaction): 2-bromo-1-(3-bromophenyl)ethanone is reacted with hexamethylenetetramine in a solvent like chloroform or ethanol. The resulting quaternary ammonium salt is then hydrolyzed with aqueous hydrochloric acid to yield the primary amine hydrochloride.
Step 3: Formation of the Hydrochloride Salt
-
Methodology: If the amination procedure does not directly yield the hydrochloride salt, it can be prepared by dissolving the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treating it with a solution of hydrogen chloride in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.
Characterization of the Precursor: 2-bromo-1-(3-bromophenyl)ethanone
While comprehensive spectral data for the final product is not available, data for the key precursor, 2-bromo-1-(3-bromophenyl)ethanone, has been reported.
| Data Type | Reported Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) = 8.12 (t, J = 1.83 Hz, 1H), 7.92-7.89 (m, 1H), 7.75-7.72 (m, 1H), 7.38 (t, J = 7.9 Hz, 1H), 4.42 (s, 2H) | Supporting Information, Royal Society of Chemistry |
| IR Spectrum (Gas Phase) | Available in the NIST WebBook | NIST WebBook |
Potential Biological Significance and Applications in Drug Discovery
Due to the absence of specific biological studies on this compound, its potential role in drug discovery can be inferred from the activities of structurally related compounds. The α-amino ketone moiety is a recognized pharmacophore present in a variety of biologically active molecules.
General Biological Activities of α-Amino Ketones
The α-amino ketone scaffold is a key structural element in numerous compounds with diverse pharmacological activities, including:
-
Enzyme Inhibition: The ketone and amine functionalities can interact with the active sites of various enzymes.
-
Receptor Binding: These functional groups can participate in hydrogen bonding and other interactions with biological receptors.
-
Synthetic Intermediates: They are valuable building blocks for the synthesis of more complex molecules with therapeutic potential, such as amino alcohols and heterocyclic compounds.
Hypothetical Signaling Pathway Involvement
Given the broad range of activities of related compounds, it is plausible that this compound could interact with various cellular signaling pathways. A hypothetical workflow for screening the biological activity of this compound is presented below.
Caption: A general workflow for the biological evaluation of a novel chemical entity.
Conclusion and Future Perspectives
This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific data on its synthesis, characterization, and biological activity are currently lacking in the public domain, this guide provides a framework for initiating such studies. The inferred synthetic pathway and the known properties of its precursor offer a solid starting point for its preparation and characterization.
Future research should focus on:
-
Developing and publishing a detailed, optimized synthesis protocol.
-
Comprehensive characterization of the final hydrochloride salt using modern analytical techniques (NMR, IR, MS, etc.).
-
Systematic screening for biological activity across a range of relevant targets.
-
If activity is identified, elucidation of the mechanism of action and investigation of structure-activity relationships through the synthesis of analogs.
This technical guide highlights the need for further research to unlock the full potential of this compound as a valuable tool for the scientific community.
"2-Amino-1-(3-bromophenyl)ethanone hydrochloride" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(3-bromophenyl)ethanone hydrochloride is a synthetic organic compound of interest in medicinal chemistry and drug development. As a derivative of acetophenone, it belongs to the class of alpha-amino ketones, which are recognized as valuable synthons for the preparation of various biologically active molecules. The presence of a bromine atom on the phenyl ring and an amino group at the alpha position to the carbonyl group provides multiple reactive sites for further chemical modifications, making it a versatile building block in the synthesis of pharmaceutical intermediates and novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, analytical methodologies, and a conceptual workflow for its preparation.
Chemical and Physical Properties
A summary of the key chemical and physical data for 2-Amino-1-(3-bromophenyl)ethanone and its hydrochloride salt is presented below. The hydrochloride salt form often enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications.
| Property | 2-Amino-1-(3-bromophenyl)ethanone (Free Base) | This compound |
| CAS Number | 491837-88-8 | 61858-39-7[1] |
| Molecular Formula | C₈H₈BrNO | C₈H₉BrClNO[2] |
| Molecular Weight | 214.06 g/mol | 250.52 g/mol |
| Appearance | Solid (predicted) | Solid |
| Purity | >95% (typical commercial grade)[2] | >95% (typical commercial grade) |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone
This step involves the alpha-bromination of the starting ketone, 1-(3-bromophenyl)ethanone.
Materials:
-
1-(3-bromophenyl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or another suitable solvent
-
Hydrobromic acid (HBr) (catalytic amount, if using Br₂)
Procedure:
-
Dissolve 1-(3-bromophenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a catalytic amount of hydrobromic acid to the solution.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be monitored.
-
Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water to remove excess acid, and dry under vacuum to yield 2-Bromo-1-(3-bromophenyl)ethanone.
Step 2: Synthesis of this compound
This step involves the amination of the alpha-bromo ketone followed by conversion to its hydrochloride salt. A common method for the amination of alpha-halo ketones is the Gabriel synthesis or direct amination.
Materials:
-
2-Bromo-1-(3-bromophenyl)ethanone
-
Potassium phthalimide (for Gabriel synthesis) or Ammonia/amine source
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Hydrazine hydrate (for Gabriel synthesis)
-
Hydrochloric acid (in a suitable solvent like ether or isopropanol)
Procedure (via Gabriel Synthesis):
-
Dissolve 2-Bromo-1-(3-bromophenyl)ethanone and potassium phthalimide in DMF.
-
Heat the mixture with stirring for several hours. Monitor the reaction progress by TLC.
-
After cooling, add hydrazine hydrate to the reaction mixture to cleave the phthalimide group.
-
Stir the mixture, which will result in the precipitation of phthalhydrazide.
-
Filter off the precipitate and concentrate the filtrate under reduced pressure.
-
Dissolve the crude 2-Amino-1-(3-bromophenyl)ethanone free base in a suitable solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.
-
Filter the solid, wash with the solvent, and dry under vacuum to obtain this compound.
Analytical Methodologies
The purity and identity of this compound can be assessed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity analysis.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or a diode array detector (DAD) for full spectrum analysis.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent like methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for structural confirmation. The expected chemical shifts for the core structure can be predicted based on analogous compounds. For 2-Bromo-1-(3-bromophenyl)ethanone, characteristic signals would include a singlet for the methylene protons (CH₂) adjacent to the bromine and carbonyl group, and multiplets in the aromatic region for the bromophenyl group. Upon amination, the methylene signal would shift, and additional signals for the amino protons would appear.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak would correspond to its molecular weight (214.06 g/mol ).
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
References
An In-depth Technical Guide to 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride, a key building block in synthetic and medicinal chemistry. This document details its nomenclature, physical and chemical properties, and a detailed experimental protocol for its synthesis.
Nomenclature and Synonyms
This compound is an aromatic ketone that is frequently used as a precursor in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. To facilitate unambiguous identification, its nomenclature and common synonyms are presented below.
Table 1: Synonyms and Identifiers
| Identifier Type | Value |
| Systematic Name | This compound |
| IUPAC Name | 2-amino-1-(3-bromophenyl)ethanone;hydrochloride |
| Common Synonym | 2-Amino-3'-bromoacetophenone hydrochloride[1] |
| CAS Number | 61858-39-7[2][3][4][5] |
| Molecular Formula | C₈H₉BrClNO[2][3] |
| Molecular Weight | 250.52 g/mol [2][3] |
| Free Base Name | 2-Amino-1-(3-bromophenyl)ethanone |
| Free Base CAS Number | 491837-88-8[6] |
| Free Base Molecular Formula | C₈H₈BrNO[6] |
| Free Base Molecular Weight | 214.06 g/mol [6] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. While specific experimental data for the hydrochloride salt is limited, data for the free base and the closely related precursor, 3'-Bromoacetophenone, provide valuable insights.
Table 2: Physicochemical Data
| Property | Value | Compound |
| Appearance | White to pale yellow solid[7] | This compound |
| Melting Point | 8-11 °C (for 3'-Bromoacetophenone) | 3'-Bromoacetophenone |
| Boiling Point | 75-76 °C @ 0.5 mmHg (for 3'-Bromoacetophenone)[8] | 3'-Bromoacetophenone |
| Density | 1.505 g/mL at 25 °C (for 3'-Bromoacetophenone) | 3'-Bromoacetophenone |
| Refractive Index | n20/D 1.576 (for 3'-Bromoacetophenone) | 3'-Bromoacetophenone |
| Solubility | Moderately soluble in common organic solvents such as ethanol, ether, and chloroform; largely insoluble in water (for 3'-Bromoacetophenone).[9] | 3'-Bromoacetophenone |
Synthesis of this compound
The synthesis of α-amino ketones is a fundamental transformation in organic chemistry. A common and effective method involves the α-bromination of the corresponding ketone followed by amination. The following protocol details a representative synthesis of this compound starting from 3'-Bromoacetophenone.
Experimental Protocol
Step 1: α-Bromination of 3'-Bromoacetophenone
This step involves the selective bromination at the α-position of the ketone.
-
Materials:
-
3'-Bromoacetophenone
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (solvent)
-
Benzoyl peroxide (radical initiator)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-Bromoacetophenone (1.0 equivalent) in glacial acetic acid.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water to precipitate the crude α-bromo ketone.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-Bromo-1-(3-bromophenyl)ethanone.
-
Step 2: Amination of 2-Bromo-1-(3-bromophenyl)ethanone and Hydrochloride Salt Formation
This two-part step involves the displacement of the α-bromide with an amino group, followed by conversion to the hydrochloride salt.
-
Materials:
-
2-Bromo-1-(3-bromophenyl)ethanone
-
Hexamethylenetetramine (urotropine)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Diethyl Ether
-
-
Procedure (Delepine Reaction):
-
Dissolve 2-Bromo-1-(3-bromophenyl)ethanone (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add Hexamethylenetetramine (1.1 equivalents) to the solution and stir at room temperature for 12-24 hours. A precipitate of the quaternary ammonium salt will form.
-
Filter the salt and wash with cold ethanol.
-
Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the salt.
-
Cool the reaction mixture and filter off the ammonium chloride byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Add diethyl ether to the residue to precipitate the crude this compound.
-
Recrystallize the crude product from an ethanol/ether mixture to obtain the purified hydrochloride salt.
-
Logical and Experimental Workflow Diagrams
To visually represent the relationships between the different chemical entities and the experimental workflow, the following diagrams are provided in the DOT language.
Nomenclature and Synthetic Relationship Diagram
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. scispace.com [scispace.com]
- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 4. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2-Amino-1-(3-bromophenyl)ethanone | C8H8BrNO | CID 409750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Page loading... [wap.guidechem.com]
Spectral Analysis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. Due to the limited availability of directly published complete experimental datasets for this specific salt, this document combines available data for the free base and closely related analogs with generalized, yet detailed, experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectral data for 2-Amino-1-(3-bromophenyl)ethanone and its hydrochloride salt. Data for the hydrochloride salt is inferred based on the typical effects of protonation on the spectral characteristics of aminoketones.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |
| ~8.1-7.4 | m | 4H | Aromatic protons (C₆H₄Br) |
| ~4.5-4.8 | s (br) | 2H | -CH₂-NH₃⁺ |
| ~8.5-9.0 | s (br) | 3H | -NH₃⁺ |
Note: Data is predicted based on analogous structures. The presence of the hydrochloride salt will cause a downfield shift of the protons adjacent to the amine group and the amine protons themselves, which will also likely exhibit exchange broadening.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment (Proposed) |
| ~195 | C=O (Ketone) |
| ~138 | C-Br (Aromatic) |
| ~135 | C-C=O (Aromatic) |
| ~131, 130, 128 | CH (Aromatic) |
| ~45 | -CH₂-NH₃⁺ |
Note: Data is predicted based on analogous structures.
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Strong, Broad | N-H stretch (Ammonium salt) |
| ~1690 | Strong | C=O stretch (Ketone) |
| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic) |
| ~1200 | Medium | C-N stretch |
| ~800-700 | Strong | C-H bend (Aromatic, m-substituted) |
| ~600 | Medium | C-Br stretch |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data
| m/z Value | Ion Type |
| 213/215 | [M+H]⁺ (Free Base) |
| 236/238 | [M+Na]⁺ (Free Base) |
Note: The mass spectrum will show the mass of the free base. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks separated by 2 m/z units for bromine-containing fragments.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectral data for aminoketone hydrochlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
The choice of solvent is critical to avoid exchange of the amine protons. DMSO-d₆ is often preferred for observing exchangeable protons.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
-
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired on the same instrument.
-
A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is commonly used.
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first collected.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
A small amount of formic acid or acetic acid may be added to promote ionization in positive ion mode.
-
-
Data Acquisition:
-
The mass spectrum is typically obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
The sample solution is introduced into the ESI source at a low flow rate.
-
The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of an organic compound and the proposed signaling pathway for its characterization.
In-Depth Technical Guide: Material Safety Data for 2-Amino-1-(3-bromophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the material safety data for 2-Amino-1-(3-bromophenyl)ethanone hydrochloride (CAS No. 61858-39-7). The information has been compiled from various chemical supplier safety data sheets and public databases. It is intended to provide essential safety information for handling this compound in a laboratory or research setting.
Section 1: Chemical Identification and Physical Properties
This section summarizes the key identifiers and physical characteristics of the compound. Quantitative data is presented for easy reference.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | 2-Amino-3'-bromoacetophenone hydrochloride | [1][3][4] |
| CAS Number | 61858-39-7 | [1][2][3] |
| Molecular Formula | C₈H₉BrClNO | [3] |
| Molecular Weight | 250.52 g/mol | [3] |
| Storage Temperature | Store at -20°C, sealed, away from moisture. | [3] |
| Purity | ≥97% | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Data not available |
Section 2: Hazard Identification and GHS Classification
The compound is classified as hazardous according to the Globally Harmonized System (GHS). The primary hazard identified is corrosivity. Note: Some suppliers indicate that hazard data is not available; this guide presents the most comprehensive classification found.
| GHS Classification | Category | Code | Statement | Source(s) |
| Corrosive to Metals | 1 | H290 | May be corrosive to metals | [3] |
| Skin Corrosion | 1 | H314 | Causes severe skin burns and eye damage | [3] |
| Serious Eye Damage | 1 | H314 | Causes serious eye damage | [3] |
GHS Label Elements:
-
Pictogram:
-
-
Signal Word: Danger [3]
-
Hazard Statements: H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage)[3]
-
Precautionary Statements: P234, P260, P264, P280, P301+P330+P331, P304+P340, P363, P390, P405, P406, P501[3]
Section 3: Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this specific compound are not publicly available. However, the hazard classification H314 (Causes severe skin burns) is typically determined through standardized tests. A general methodology for such an experiment is described below.
General Protocol: In Vitro Skin Corrosion Test (Based on OECD Guideline 431)
-
Objective: To assess the skin corrosion potential of a chemical by measuring its ability to cause cell death in a reconstructed human epidermis (RhE) model.
-
Test System: A commercially available RhE model, which consists of non-transformed human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.
-
Methodology:
-
A small amount of the test chemical (this compound) is applied topically to the surface of the RhE tissue.
-
The chemical is exposed to the tissue for specific time points (e.g., 3 minutes and 1 hour).
-
After the exposure period, the tissue is thoroughly rinsed to remove the chemical.
-
The viability of the cells within the tissue is then measured using a quantitative assay, typically the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then extracted and measured spectrophotometrically.
-
-
Classification: The chemical is identified as corrosive (Category 1) if the mean cell viability after a 3-minute exposure is less than 50%, or if the viability is less than 15% after a 1-hour exposure.
-
Data Analysis: Results are expressed as a percentage of viability relative to negative controls.
Section 4: Safety Workflows and Logical Diagrams
The following diagrams, generated using Graphviz, illustrate critical safety workflows and logical relationships for handling this compound based on its corrosive properties.
Caption: Emergency first aid workflow following exposure to this compound.
Caption: Logical relationship between hazard identification and required safety precautions.
Section 5: Safe Handling, Storage, and Disposal
Based on the hazard assessment, the following procedures are mandatory for the safe use of this compound.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Use only in a well-ventilated area, such as a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed and store locked up.[3]
-
Store at -20°C for long-term stability.[3]
-
Keep in the original container or a corrosive-resistant container.[3]
Disposal:
-
Dispose of the chemical and its container at an approved waste disposal facility.[3]
-
Do not allow the product to enter drains.
Section 6: First Aid and Emergency Procedures
Immediate action is required in case of exposure.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately take off all contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth thoroughly with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) provided by the manufacturer. Users should always consult the original MSDS before handling this chemical.
References
An In-depth Technical Guide to 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride: Commercial Availability, Synthesis, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride, a chemical compound of interest in synthetic and medicinal chemistry. This document details its commercial availability and pricing, explores a potential synthetic route, and discusses its putative biological relevance based on the activities of structurally similar molecules.
Commercial Availability and Pricing
This compound, identified by the CAS Number 61858-39-7, is available from several commercial chemical suppliers. Pricing and purity levels vary among suppliers, and the following table summarizes the currently available information. It is important to note that prices are subject to change and may vary based on the quantity purchased and the supplier's location.
| Supplier | Purity | Quantity | Price (USD) | Price (GBP) |
| A supplier on ChemicalBook | 95-99% | Per gram | $1.00 | - |
| Fluorochem | Not Specified | 1 g | - | £186.00 |
| Fluorochem | Not Specified | 5 g | - | £552.00 |
| Sigma-Aldrich | Not Specified | Inquire for pricing | - | - |
| 2a biotech | Not Specified | Inquire for pricing | - | - |
| Santa Cruz Biotechnology | Not Specified | Inquire for pricing | - | - |
Synthesis and Preparation
A general procedure for the α-bromination of acetophenones has been described, which could be adapted for this synthesis.[1] This typically involves the reaction of the starting ketone with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The subsequent amination of the resulting α-bromo ketone would lead to the desired 2-amino-1-(3-bromophenyl)ethanone. Finally, treatment with hydrochloric acid would yield the hydrochloride salt.
The following diagram illustrates a potential workflow for the synthesis:
Caption: Proposed synthetic route for this compound.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited in publicly available literature. However, the structural motifs present in the molecule, namely the α-aminoketone and the bromophenyl group, are found in various biologically active compounds. This suggests that the title compound could serve as a valuable scaffold or intermediate in the development of novel therapeutic agents.
Antiproliferative and Anticancer Potential
Structurally related compounds have demonstrated notable biological activities. For instance, derivatives of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides, synthesized from α-bromo-acetophenones, have shown antiproliferative activity.[2] This raises the possibility that this compound or its derivatives could exhibit similar cytotoxic effects against cancer cells.
A key signaling cascade often implicated in cancer cell proliferation is the Ras/Raf/MEK/ERK pathway.[3][4] Dysregulation of this pathway is a hallmark of many cancers.[3][4] Small molecule inhibitors targeting components of this pathway are a major focus of cancer drug discovery.[3][4][5] It is conceivable that novel compounds derived from this compound could be designed to interact with and inhibit kinases within this pathway, thereby exerting an antiproliferative effect.
The following diagram illustrates the Ras/Raf/MEK/ERK signaling pathway, a potential target for novel anticancer agents.
Caption: A simplified diagram of the Ras/Raf/MEK/ERK signaling pathway.
Antimicrobial Activity
Furthermore, derivatives of 2-aminothiophenes, which share the α-amino ketone substructure, have been synthesized and evaluated for their antimicrobial activity.[6] This suggests that this compound could be a starting point for the development of new antimicrobial agents.
Conclusion
This compound is a commercially available compound with potential applications in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is scarce, the known activities of structurally related compounds suggest that it could serve as a valuable building block for the synthesis of novel antiproliferative and antimicrobial agents. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives, potentially targeting key cellular signaling pathways such as the Ras/Raf/MEK/ERK cascade. This guide provides a foundational resource for researchers interested in exploring the synthetic and therapeutic potential of this intriguing molecule.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ijpbs.com [ijpbs.com]
The Pivotal Role of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride in Modern Organic Synthesis: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthetic utility and applications of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. This document provides in-depth experimental protocols, quantitative data analysis, and visual representations of reaction pathways, positioning this versatile building block at the forefront of heterocyclic chemistry and drug discovery.
Introduction
This compound is a key α-amino ketone building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, coupled with the presence of a bromine atom on the phenyl ring, makes it a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds. This guide explores its fundamental role in the construction of valuable molecular scaffolds, particularly in the realm of medicinal chemistry. The bromine substituent serves as a convenient handle for further molecular elaboration through various cross-coupling reactions, significantly expanding its synthetic potential.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-1-(3-bromophenyl)ethanone is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol |
| CAS Number | 491837-88-8 (free base) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Core Synthetic Applications: The Gateway to Heterocycles
This compound is a premier starting material for the synthesis of various nitrogen- and sulfur-containing heterocycles. Its utility is most prominently demonstrated in the construction of thiazole and imidazole rings, which are core structures in numerous biologically active compounds.
Hantzsch Thiazole Synthesis: A Cornerstone Reaction
The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide. In the context of this compound, which is an α-amino ketone, the amino group can be considered a masked halide equivalent after protonation, or the corresponding α-bromo ketone can be readily synthesized. This reaction provides a direct and efficient route to 2-amino-4-(3-bromophenyl)thiazole, a critical intermediate for further functionalization.
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the synthesis of biologically active molecules from this compound via Hantzsch thiazole synthesis.
Synthesis of Imidazoles
α-Amino ketones are also valuable precursors for the synthesis of imidazoles. The reaction with a suitable cyclizing agent, such as formamidine or its equivalents, can lead to the formation of 2-aminoimidazoles. This transformation provides access to another important class of heterocyclic compounds with diverse biological activities.
Experimental Protocols
Synthesis of 4-(3-bromophenyl)thiazol-2-amine
This protocol details the Hantzsch thiazole synthesis to prepare the key intermediate, 4-(3-bromophenyl)thiazol-2-amine.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
Procedure:
-
To a solution of this compound in ethanol, add thiourea.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 4-(3-bromophenyl)thiazol-2-amine.
Quantitative Data:
| Product | Yield | Melting Point | Spectroscopic Data |
| 4-(3-bromophenyl)thiazol-2-amine | 85-95% | 158-160 °C | ¹H NMR (DMSO-d₆): δ 7.85 (t, J = 1.8 Hz, 1H), 7.59 (dt, J = 7.8, 1.2 Hz, 1H), 7.33 (dt, J = 7.8, 1.2 Hz, 1H), 7.24 (t, J = 7.8 Hz, 1H), 7.15 (s, 2H, NH₂), 7.08 (s, 1H). |
Synthesis of N-(4-(3-bromophenyl)thiazol-2-yl)-4-methylpiperidine-1-carboxamide
This protocol exemplifies the further functionalization of the 2-aminothiazole intermediate to generate a potentially bioactive molecule.
Reaction Scheme:
Materials:
-
4-(3-bromophenyl)thiazol-2-amine (1.0 eq)
-
Triphosgene (0.4 eq)
-
4-Methylpiperidine (1.2 eq)
-
Triethylamine (3.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-(3-bromophenyl)thiazol-2-amine and triethylamine in dry DCM and cool to 0 °C.
-
Add a solution of triphosgene in DCM dropwise to the mixture.
-
Stir the reaction at 0 °C for 30 minutes.
-
Add 4-methylpiperidine and stir at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Product | Yield | Melting Point | Spectroscopic Data |
| N-(4-(3-bromophenyl)thiazol-2-yl)-4-methylpiperidine-1-carboxamide | 75-85% | 185-187 °C | ¹H NMR (CDCl₃): δ 8.75 (s, 1H, NH), 7.91 (t, J = 1.8 Hz, 1H), 7.62 (dt, J = 7.8, 1.2 Hz, 1H), 7.39 (dt, J = 7.8, 1.2 Hz, 1H), 7.22 (t, J = 7.8 Hz, 1H), 7.11 (s, 1H), 3.98 (d, J = 13.2 Hz, 2H), 2.85 (t, J = 12.6 Hz, 2H), 1.75-1.65 (m, 3H), 1.28-1.18 (m, 2H), 0.98 (d, J = 6.6 Hz, 3H). |
Role in Drug Discovery and Development
Derivatives of this compound, particularly the 2-aminothiazoles, have emerged as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.
Anticancer Activity
A notable application of this building block is in the synthesis of novel anticancer agents. For instance, N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides have been synthesized and evaluated for their cytotoxic activity against human breast cancer cell lines (MCF-7).[1]
Table 2: Anticancer Activity of Selected N-(4-(3-bromophenyl)thiazol-2-yl) Carboxamides
| Compound | R group | IC₅₀ (µg/mL) against MCF-7 |
| 1 | 4-Methylpiperidine | 15.2 |
| 2 | Pyrrolidine | 18.5 |
| 3 | 4-Isopropylpiperazine | 22.1 |
| Doxorubicin (Standard) | - | 1.2 |
The data indicates that these compounds exhibit promising cytotoxic activity, underscoring the potential of the 4-(3-bromophenyl)thiazol-2-amine scaffold in the development of new oncology therapeutics.
Diagram 2: Drug Discovery Workflow
References
The Strategic Role of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride in Modern Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Amino-1-(3-bromophenyl)ethanone hydrochloride, an α-aminoketone salt, is a highly versatile synthetic intermediate pivotal in the construction of complex nitrogen-containing heterocyclic compounds. Its strategic importance lies in the dual reactivity of the amino and ketone functionalities, coupled with the synthetically useful bromine substituent on the phenyl ring. This guide provides an in-depth analysis of its physicochemical properties, established synthetic routes, and its application as a key building block, particularly in the synthesis of substituted pyrazines. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development settings.
Introduction
α-Aminoketones are a crucial class of organic intermediates due to their ability to participate in a wide array of chemical transformations, leading to the formation of diverse molecular scaffolds. 2-Amino-1-(3-bromophenyl)ethanone, in its stable hydrochloride salt form, is of particular interest. The presence of a bromine atom at the meta-position of the phenyl ring offers a valuable handle for further functionalization through various cross-coupling reactions, significantly expanding its synthetic utility. This intermediate is a direct precursor to a range of heterocyclic systems, including pyrazines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This document serves as a comprehensive resource on the synthesis and application of this valuable intermediate.
Physicochemical Properties
The properties of the parent compound, 2-Amino-1-(3-bromophenyl)ethanone, and its precursor are summarized below. The hydrochloride salt is typically a solid, facilitating easier handling, storage, and purification compared to the free base.
| Property | 2-Amino-1-(3-bromophenyl)ethanone (Free Base) | 1-(3-Bromophenyl)ethanone (Precursor) | 2-Bromo-1-(3-bromophenyl)ethanone (Precursor) |
| CAS Number | 491837-88-8[1] | 2142-63-4 | 18523-22-3[2] |
| Molecular Formula | C₈H₈BrNO[1] | C₈H₇BrO | C₈H₆Br₂O[2] |
| Molecular Weight | 214.06 g/mol [1] | 199.04 g/mol | 277.94 g/mol [2] |
| Appearance | - | Light yellow liquid | - |
| Boiling Point | - | 79-81 °C @ 0.2 mmHg | - |
| Melting Point | - | 8-11 °C | 49-50 °C[3] |
| Density | - | 1.505 g/mL @ 25 °C | - |
Synthesis of the Intermediate
The preparation of this compound is typically achieved in a two-step sequence starting from 1-(3-bromophenyl)ethanone. The first step involves the α-bromination of the ketone, followed by the introduction of the amino group.
Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone
The precursor α-bromoketone is synthesized by the bromination of 1-(3-bromophenyl)ethanone.
Step 2: Synthesis of this compound via the Delépine Reaction
The Delépine reaction is an effective method for preparing primary amines from alkyl halides.[4][5] It involves the reaction of the α-bromoketone with hexamethylenetetramine to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the primary amine hydrochloride.[1][4][6] This method is advantageous as it selectively produces the primary amine with minimal side reactions.[4]
Application as a Synthetic Intermediate: Synthesis of Pyrazines
A primary application of this compound is in the synthesis of substituted pyrazines. Pyrazines are formed through the self-condensation (dimerization) of α-amino ketones.[5] This reaction typically proceeds via the formation of a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrazine. This dimerization provides a straightforward route to symmetrically substituted 2,5-diarylpyrazines.
The resulting 2,5-bis(3-bromophenyl)pyrazine is a valuable scaffold. The two bromine atoms can be further and selectively modified using a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the creation of a large library of complex pyrazine derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (via Delépine Reaction)
This protocol is adapted from established procedures for the Delépine reaction.[6][7]
A. Formation of the Hexaminium Salt:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.1 moles of hexamethylenetetramine in chloroform.
-
Heat the solution to reflux with stirring.
-
Add a solution of 1.0 mole of 2-bromo-1-(3-bromophenyl)ethanone in chloroform dropwise over 1 hour.
-
After the addition is complete, continue stirring under reflux for an additional 3-4 hours. A precipitate of the quaternary ammonium salt will form.
-
Allow the mixture to cool to room temperature and then further cool in an ice bath.
-
Collect the precipitated salt by suction filtration and air-dry. An expected yield of 85-95% of the crude salt is typical for this type of reaction.[7]
B. Hydrolysis to the Amine Hydrochloride:
-
In a large flask, dissolve the crude hexaminium salt (e.g., 0.6 moles) in a warm solution of ethanol, water, and concentrated hydrochloric acid.[7]
-
Stir the solution at room temperature. A precipitate of ammonium chloride may form.
-
Allow the reaction to stand for 24 hours to ensure complete hydrolysis.
-
Remove any precipitated ammonium chloride by filtration.
-
Concentrate the mother liquor under reduced pressure.
-
Dissolve the resulting residue in water, cool in an ice bath, and make the solution alkaline (pH > 10) with a concentrated NaOH or KOH solution to precipitate the free amine.
-
Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate or magnesium sulfate.
-
To obtain the hydrochloride salt, bubble dry hydrogen chloride gas through the organic solution, or add a solution of HCl in a suitable solvent (e.g., ether or isopropanol).
-
Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.
Protocol 2: Synthesis of 2,5-Bis(3-bromophenyl)pyrazine
This protocol is based on general methods for the dimerization of α-amino ketones.[5]
-
Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Add a mild base (e.g., sodium bicarbonate or triethylamine, >2.0 equivalents) to neutralize the hydrochloride and facilitate the self-condensation.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC). Often, atmospheric oxygen is sufficient to oxidize the dihydropyrazine intermediate to the final pyrazine product.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the crude product by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure 2,5-bis(3-bromophenyl)pyrazine.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthetic sequence. Yields are based on analogous reactions reported in the literature.
| Reaction Stage | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| α-Bromination | Br₂ or NBS | CHCl₃, AcOH | RT | 2-4 h | >90% |
| Delépine Salt Formation | Hexamethylenetetramine | Chloroform | Reflux | 3-5 h | 85-95%[7] |
| Delépine Hydrolysis | Conc. HCl, EtOH, H₂O | EtOH/Water | RT | 24 h | 60-80% |
| Pyrazine Formation | NaHCO₃ or Et₃N | Ethanol | Reflux | 12-24 h | 65-85%[5] |
Conclusion
This compound is a strategically important and highly effective synthetic intermediate. Its preparation from readily available starting materials via robust and scalable methods like the Delépine reaction makes it an accessible building block for a wide range of applications. Its utility is particularly pronounced in the synthesis of 2,5-diarylpyrazines, providing a direct route to a molecular scaffold with significant potential for further elaboration through cross-coupling chemistry. The detailed protocols and data provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors.
References
- 1. 2-Amino-1-(3-bromophenyl)ethanone | C8H8BrNO | CID 409750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 2-bromo-1-(3-bromophenyl)- [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Potential Biological Activities of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential biological activities of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride based on the reported activities of structurally related compounds. To date, there is limited publicly available data on the specific biological profile of this molecule. The information presented herein is intended to guide future research and development efforts.
Introduction
This compound is a synthetic organic compound belonging to the α-aminoketone class. The α-aminoketone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The presence of a bromine atom on the phenyl ring and the hydrochloride salt form can significantly influence the compound's physicochemical properties, such as lipophilicity and solubility, which in turn can modulate its biological activity. This technical guide explores the potential antimicrobial, anticancer, and anti-inflammatory activities of this compound by examining the biological data of structurally analogous compounds.
Potential Biological Activities
Based on the existing literature for structurally related α-aminoketones and their derivatives, this compound is a candidate for investigation in the following therapeutic areas:
-
Antimicrobial Activity: Derivatives of 2-amino-1-phenylethanone, particularly those incorporated into heterocyclic systems like thiazoles, have demonstrated notable antimicrobial and antifungal properties.
-
Anticancer Activity: The α-aminoketone moiety is present in several compounds that exhibit antiproliferative effects against various cancer cell lines. Mechanisms of action for related compounds include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.
-
Anti-inflammatory Activity: Structurally similar compounds have been shown to possess anti-inflammatory properties, suggesting a potential role for this compound in modulating inflammatory responses.
Quantitative Biological Data for Structurally Related Compounds
The following tables summarize the quantitative biological data for compounds structurally related to this compound. This data provides a benchmark for the potential potency of the target compound.
Table 1: Anticancer Activity of Related Compounds
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| α-Aminoketone Derivative | C16 (a dual MDM2/MDMX inhibitor) | HCT116 | 0.68 | [1] |
| C16 (a dual MDM2/MDMX inhibitor) | SH-SY5Y | 0.54 | [1] | |
| Thieno[2,3-d]pyrimidine Derivative | Compound 2 | MCF-7 | 0.013 | [2] |
| 1,3,4-Thiadiazin-3-ium Bromide | Compound 9a | Various | GI50: 43 nM | [3] |
| Compound 9c | Various | GI50: 38 nM | [3] | |
| Compound 9d | Various | GI50: 47 nM | [3] | |
| Bromophenol Derivative | BOS-102 | A549 | Potent activity | [4] |
Table 2: Antimicrobial Activity of Related Compounds
| Compound Class | Specific Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-4-phenyl-1,3-thiazole Derivative | Compound 8f | Gram-positive bacteria | Moderate activity | [5] |
| Compound 8f | Candida albicans | Slight activity | [5] | |
| 1,3-bis(aryloxy)propan-2-amine | CPD20 | S. pyogenes, S. aureus | 2.5 | [6] |
| CPD20 | E. faecalis | 5 | [6] | |
| CPD22 | S. pyogenes | 2.5 | [6] | |
| CPD22 | S. aureus, E. faecalis | 5 | [6] |
Table 3: Anti-inflammatory Activity of Related Compounds
| Compound Class | Specific Compound/Derivative | Assay | IC50 (µM) | Reference |
| Pyrazole Derivative | 4e | Carrageenan-induced rat paw edema | Comparable to indomethacin | [7] |
| 4g | Carrageenan-induced rat paw edema | Comparable to indomethacin | [7] | |
| 5e | Carrageenan-induced rat paw edema | Comparable to indomethacin | [7] | |
| Phenylbutanal Derivative | FM4 | COX-2 Inhibition | 0.74 | [8] |
| FM10 | COX-2 Inhibition | 0.69 | [8] | |
| FM12 | COX-2 Inhibition | 0.18 | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating the biological activities of related compounds are provided below. These protocols can be adapted for the investigation of this compound.
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity: In Vitro COX Enzyme Inhibition Assay
This protocol is used to evaluate the inhibitory effect of a compound on cyclooxygenase (COX) enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
This compound (dissolved in DMSO)
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2) in the assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate potential mechanisms of action and a general workflow for screening the biological activities of this compound.
Caption: A generalized experimental workflow for the biological evaluation of this compound.
Caption: A potential mechanism of anticancer activity via the intrinsic apoptosis pathway.
Conclusion
While direct biological data for this compound is currently scarce, the analysis of structurally related compounds strongly suggests its potential as a versatile scaffold for the development of new therapeutic agents. The α-aminoketone core, functionalized with a bromophenyl group, presents a compelling starting point for further investigation into its antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research to unlock the therapeutic potential of this and related molecules. Further synthesis of derivatives and comprehensive biological evaluation are warranted to establish a clear structure-activity relationship and identify lead compounds for preclinical development.
References
- 1. Structure-based discovery of novel α-aminoketone derivatives as dual p53-MDM2/MDMX inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel bioactive molecules. Among these, 2-Amino-1-(3-bromophenyl)ethanone hydrochloride stands out as a key building block, offering a unique combination of reactive functional groups that serve as a gateway to a diverse array of heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the application of this compound in medicinal chemistry, with a focus on its role in constructing pharmacologically relevant heterocycles such as thiazoles, pyrimidines, imidazoles, and pyrazines.
Chemical Properties and Synthesis
This compound is a substituted acetophenone derivative. The presence of a primary amine at the alpha position to the ketone, combined with a bromine atom on the phenyl ring, provides multiple reaction sites for synthetic transformations.
| Property | Value |
| CAS Number | 61858-39-7 |
| Molecular Formula | C8H9BrClNO |
| Molecular Weight | 250.52 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
The synthesis of this compound typically starts from 3-bromoacetophenone, which is first α-brominated and then subjected to a nucleophilic substitution with an amine source, followed by hydrochloride salt formation.
Core Applications in Heterocyclic Synthesis
The true value of this compound in medicinal chemistry is realized in its utility as a precursor for a variety of heterocyclic systems known to possess a wide range of biological activities.
Synthesis of Thiazole Derivatives
Thiazole-containing compounds are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring, which involves the reaction of an α-haloketone with a thioamide. While 2-Amino-1-(3-bromophenyl)ethanone is an α-aminoketone, it can be a precursor to the required α-haloketone. More directly, it can participate in modified syntheses.
Experimental Protocol: General Hantzsch Thiazole Synthesis
A mixture of an α-haloketone (1 equivalent) and a thioamide (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide is heated to reflux for 2-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent. The crude product is then purified by recrystallization or column chromatography.
Figure 1: Generalized Hantzsch Thiazole Synthesis Pathway.
Synthesis of Pyrimidine Derivatives
Pyrimidines are a critical class of nitrogen-containing heterocycles found in nucleic acids and numerous pharmaceuticals with applications as anticancer, antiviral, and antibacterial agents. One common route to pyrimidines involves the condensation of a 1,3-dicarbonyl compound with a guanidine or urea derivative. 2-Amino-1-(3-bromophenyl)ethanone can be elaborated into suitable precursors for such cyclization reactions.
Experimental Protocol: General Pyrimidine Synthesis
To a solution of a 1,3-dicarbonyl compound (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in ethanol, a base such as sodium ethoxide is added. The mixture is refluxed for 4-8 hours. After cooling, the reaction is neutralized with an acid, and the solvent is removed under reduced pressure. The residue is then triturated with water to afford the crude pyrimidine derivative, which is purified by recrystallization.
Figure 2: General Pathway for Pyrimidine Synthesis.
Synthesis of Imidazole and Quinoxaline Derivatives
Imidazoles are another important heterocyclic scaffold present in many bioactive compounds, including antifungal and anticancer drugs. Quinoxalines, a type of benzo-fused pyrazine, are also of significant interest in medicinal chemistry. α-Aminoketones are direct precursors for the synthesis of pyrazines and their benzo-fused analogs, quinoxalines.
Experimental Protocol: General Quinoxaline Synthesis from an α-Aminoketone Precursor
An α-haloketone, which can be derived from 2-Amino-1-(3-bromophenyl)ethanone, is reacted with an o-phenylenediamine in a solvent like ethanol or acetic acid. The reaction mixture is typically heated to reflux for 1-3 hours. Upon cooling, the quinoxaline product often precipitates and can be collected by filtration, followed by recrystallization for purification.
Figure 3: General Synthetic Route to Quinoxalines.
Synthesis of Pyrazine Derivatives
Symmetrically substituted pyrazines can be synthesized through the self-condensation of α-aminoketones. This reaction is often promoted by mild oxidation.
Experimental Protocol: General Pyrazine Synthesis from an α-Aminoketone
The α-aminoketone hydrochloride salt is dissolved in a suitable solvent, and a mild base is added to liberate the free amine. The mixture is then stirred at room temperature, often in the presence of air or a mild oxidizing agent, for 24-48 hours. The reaction is monitored for the formation of the dihydropyrazine intermediate, which subsequently oxidizes to the pyrazine. The product is then extracted and purified by chromatography.
Figure 4: Synthesis of Pyrazines from α-Aminoketones.
Biological Activity of Derived Scaffolds
While specific biological data for compounds derived directly from this compound are not extensively reported in publicly available literature, the broader classes of heterocycles accessible from this intermediate are well-studied.
| Heterocyclic Scaffold | Representative Biological Activities |
| Thiazoles | Antimicrobial, Antifungal, Anti-inflammatory, Anticancer |
| Pyrimidines | Anticancer (e.g., 5-Fluorouracil), Antiviral (e.g., Zidovudine), Antibacterial (e.g., Trimethoprim) |
| Imidazoles | Antifungal (e.g., Ketoconazole), Anti-protozoal (e.g., Metronidazole), Anticancer |
| Quinoxalines/Pyrazines | Anticancer, Antibacterial, Antiviral |
Conclusion
This compound is a strategically important intermediate in medicinal chemistry. Its versatile structure allows for the efficient synthesis of a wide range of heterocyclic compounds that are known to possess significant pharmacological activities. This guide has provided an overview of its properties and its application in the synthesis of key heterocyclic scaffolds, along with generalized experimental protocols. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space and the development of novel therapeutic agents. Further investigation into the biological activities of compounds directly derived from this intermediate is a promising area for future research.
Methodological & Application
Synthesis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride: An Application Note and Step-by-Step Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(3-bromophenyl)ethanone hydrochloride is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a bromo-substituted phenyl ring and an α-amino ketone moiety, allows for diverse chemical modifications to generate libraries of compounds for biological screening. This application note provides a detailed, step-by-step protocol for the two-step synthesis of this compound from the commercially available starting material, 1-(3-bromophenyl)ethanone. The synthesis involves an initial α-bromination of the ketone followed by a Delépine reaction to introduce the primary amine, which is then isolated as its hydrochloride salt.
Overall Reaction Scheme
Caption: Overall synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-bromo-1-(3-bromophenyl)ethanone
This procedure outlines the α-bromination of 1-(3-bromophenyl)ethanone using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator.
Materials:
-
1-(3-bromophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-bromophenyl)ethanone (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-bromo-1-(3-bromophenyl)ethanone as a solid.
Step 2: Synthesis of this compound (Delépine Reaction)
This protocol describes the conversion of the α-bromo ketone to the primary amine hydrochloride via the Delépine reaction.[1][2] This reaction proceeds through the formation of a hexaminium salt, which is subsequently hydrolyzed.[3]
Materials:
-
2-bromo-1-(3-bromophenyl)ethanone
-
Hexamethylenetetramine (urotropine)
-
Chloroform (CHCl₃)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Formation of the Hexaminium Salt:
-
Dissolve 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) in chloroform in a round-bottom flask.
-
Add hexamethylenetetramine (1.1 eq) to the solution.
-
Stir the mixture at room temperature or gentle reflux for several hours until a precipitate (the quaternary ammonium salt) forms. The formation of the salt can be monitored by the disappearance of the starting material on TLC.
-
Collect the precipitated salt by filtration, wash with cold chloroform or diethyl ether, and dry.
-
-
Hydrolysis of the Hexaminium Salt:
-
Suspend the dried hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete.
-
Cool the reaction mixture in an ice bath to precipitate the crude product.
-
Collect the solid product by filtration, wash with cold ethanol and then with diethyl ether.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/diethyl ether).
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |
| 1-(3-bromophenyl)ethanone (Starting Material) | C₈H₇BrO | 199.04 | Liquid | 8-11 | - |
| 2-bromo-1-(3-bromophenyl)ethanone (Intermediate) | C₈H₆Br₂O | 277.94 | Solid | 49-51 | 85-95 |
| This compound (Final Product) | C₈H₉BrClNO | 250.52 | Solid | >250 (decomposes) | 70-85 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. The two-step procedure, involving α-bromination and a subsequent Delépine reaction, is an efficient method for preparing this key building block for pharmaceutical and chemical research. The provided experimental details, data, and workflow diagram should enable researchers to successfully synthesize this compound in a laboratory setting.
References
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide range of 3-aryl-2-aminoacetophenones, which are key intermediates in the development of various pharmaceutical agents and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an indispensable tool in modern organic synthesis.[1][2]
This compound serves as an excellent substrate in these reactions, with the bromine atom at the meta-position of the phenyl ring being susceptible to coupling with various aryl and heteroaryl boronic acids. The resulting 2-amino-1-(3-arylphenyl)ethanone scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to various biologically active molecules.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron species.
Data Presentation
While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table provides representative yields based on reactions with structurally similar aryl bromides, such as ortho-bromoanilines.[3][4] These values can serve as a benchmark for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 70-80 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 14 | 88-96 |
Note: Yields are illustrative and may vary based on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Figure 2: General experimental workflow for the Suzuki coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient degassing, wrong base or solvent. | Use a fresh catalyst, ensure thorough degassing, screen different bases and solvents. |
| Protodebromination | Presence of water or protic impurities, high temperature. | Use anhydrous solvents, lower the reaction temperature. |
| Homocoupling of boronic acid | Presence of oxygen, high catalyst loading. | Ensure a strictly inert atmosphere, reduce catalyst loading. |
By following these guidelines and protocols, researchers can effectively utilize this compound as a key building block in the synthesis of diverse and complex molecules for various applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: "2-Amino-1-(3-bromophenyl)ethanone hydrochloride" for Heterocycle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-1-(3-bromophenyl)ethanone hydrochloride is a versatile bifunctional building block crucial for synthesizing a variety of heterocyclic compounds. Its structure, featuring an α-aminoketone moiety and a brominated phenyl ring, allows for diverse cyclization strategies to form key scaffolds in medicinal chemistry. The amino group and the adjacent carbonyl group are prime reaction sites for condensation reactions, while the bromo-substituent offers a handle for further functionalization, for instance, through cross-coupling reactions. This document provides detailed protocols for the synthesis of thiazoles, pyrazines, and imidazoles using this precursor, highlighting its utility in drug discovery and development.
General Synthetic Workflow
The hydrochloride salt of 2-Amino-1-(3-bromophenyl)ethanone can be used directly in some reactions or, more commonly, is first converted to its free base or the corresponding α-haloketone to facilitate specific cyclization pathways.
Caption: General pathways from the starting material to key heterocyclic cores.
Application 1: Synthesis of 2-Amino-4-(3-bromophenyl)thiazoles
The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea, to yield 2-aminothiazole derivatives.[1][2][3] For this application, this compound must first be converted to its α-bromo analogue, 2-bromo-1-(3-bromophenyl)ethanone.
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
Experimental Protocol
Step 1: Preparation of 2-Bromo-1-(3-bromophenyl)ethanone (Not detailed, assumed as precursor).
Step 2: Cyclocondensation to form 2-Amino-4-(3-bromophenyl)thiazole. [1]
-
Dissolve stoichiometric equivalents of 2-bromo-1-(3-bromophenyl)ethanone in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiourea to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate of the product should form. If not, extract the aqueous mixture with ethyl acetate (2 x 50 mL).
-
If extracted, wash the combined organic layers with water, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting crude solid from ethanol to obtain the purified 2-amino-4-(3-bromophenyl)thiazole.
Application 2: Synthesis of 2,5-bis(3-bromophenyl)pyrazine
Symmetrically substituted pyrazines can be synthesized via the self-condensation of α-aminoketones.[4] This reaction typically involves the dimerization of two molecules of the α-aminoketone followed by oxidation to form the aromatic pyrazine ring. The free base, 2-amino-1-(3-bromophenyl)ethanone, is required for this synthesis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Quinolines from 2-Amino-1-(3-bromophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of substituted quinolines utilizing 2-Amino-1-(3-bromophenyl)ethanone hydrochloride as a key starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The primary method detailed is the Friedländer annulation, a robust and versatile reaction for constructing the quinoline ring system. This guide includes step-by-step experimental procedures, quantitative data for expected yields, and visualizations of the synthetic workflow and a relevant biological pathway to support researchers in drug discovery and organic synthesis.
Introduction
Quinolines and their derivatives are a critical class of N-heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The synthesis of functionalized quinolines is, therefore, a significant focus in medicinal chemistry and drug development. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is one of the most direct methods for preparing polysubstituted quinolines.[1][2][3]
The starting material, this compound, provides a strategic entry point for the synthesis of 7-bromo-substituted quinolines. The bromine atom at the 7-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Core Synthesis Pathway: The Friedländer Annulation
The Friedländer synthesis is an acid- or base-catalyzed condensation followed by a cyclodehydration reaction.[1][4] The general mechanism involves an initial aldol-type condensation between the 2-aminoaryl ketone and the active methylene compound, followed by intramolecular cyclization and dehydration to form the aromatic quinoline ring.
Two primary pathways are proposed, often dependent on the reaction conditions. In one mechanism, the reaction begins with an aldol addition, followed by dehydration to form an unsaturated carbonyl compound, which then undergoes imine formation and cyclization.[4] An alternative pathway involves the initial formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination of water.[4]
Experimental Protocols
The following protocols describe the synthesis of two representative 7-bromoquinoline derivatives from this compound using the Friedländer annulation with different active methylene partners.
Note: this compound should first be neutralized to the free amine for optimal reactivity. This can be achieved by treating an aqueous solution of the hydrochloride salt with a base like sodium bicarbonate or sodium hydroxide, followed by extraction with an organic solvent.
Protocol 1: Synthesis of 7-Bromo-2-methyl-4-phenylquinoline
This protocol details the reaction of 2-Amino-1-(3-bromophenyl)ethanone with phenylacetone.
Materials:
-
2-Amino-1-(3-bromophenyl)ethanone
-
Phenylacetone
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Toluene or Ethanol
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-1-(3-bromophenyl)ethanone (1.0 eq) in toluene.
-
Add phenylacetone (1.1 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-Bromo-2-methyl-4-phenylquinoline.
Protocol 2: Synthesis of Ethyl 7-Bromo-2-methylquinoline-3-carboxylate
This protocol describes the reaction of 2-Amino-1-(3-bromophenyl)ethanone with ethyl acetoacetate, a β-ketoester.
Materials:
-
2-Amino-1-(3-bromophenyl)ethanone
-
Ethyl acetoacetate
-
Ethanol
-
Catalytic amount of a base (e.g., piperidine) or acid (e.g., acetic acid)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-Amino-1-(3-bromophenyl)ethanone (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.2 eq).
-
Add a few drops of piperidine or acetic acid as a catalyst.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 6-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (hexane/ethyl acetate eluent) to afford pure ethyl 7-bromo-2-methylquinoline-3-carboxylate.
Data Presentation
The following tables summarize typical quantitative data for Friedländer syntheses of substituted quinolines, providing an expected range for the protocols described above.
| Parameter | Protocol 1: 7-Bromo-2-methyl-4-phenylquinoline | Protocol 2: Ethyl 7-Bromo-2-methylquinoline-3-carboxylate | Reference |
| Starting Material | 2-Amino-1-(3-bromophenyl)ethanone | 2-Amino-1-(3-bromophenyl)ethanone | N/A |
| Reagent | Phenylacetone | Ethyl Acetoacetate | N/A |
| Catalyst | p-Toluenesulfonic acid | Piperidine or Acetic Acid | [1][5] |
| Solvent | Toluene | Ethanol | [5][6] |
| Reaction Temperature | Reflux (~110 °C) | Reflux (~78 °C) | [5][6] |
| Reaction Time | 4 - 8 hours | 6 - 12 hours | General Literature |
| Expected Yield | 75% - 90% | 80% - 95% | [7][8] |
| Purity (Post-Chromatography) | >95% | >95% | General Literature |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Visualizations
Experimental Workflow
Caption: Workflow for the Friedländer synthesis of 7-bromoquinolines.
Potential Signaling Pathway Involvement
Quinolines are known to interact with various biological targets, including kinases, which are pivotal in cellular signaling pathways. The diagram below illustrates a simplified kinase signaling cascade that can be modulated by quinoline-based inhibitors.
Caption: Inhibition of the Raf kinase in the MAPK/ERK pathway by a quinoline.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Synthesis of Imidazoles Using 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazole ring is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties allow it to act as a versatile pharmacophore, engaging with biological targets through various interactions. As a result, the development of efficient synthetic routes to novel imidazole derivatives is of significant interest in drug discovery. α-Amino ketones are valuable and versatile precursors for the synthesis of a wide range of N-heterocycles, including imidazoles. This application note details two robust protocols for the synthesis of substituted imidazoles utilizing 2-amino-1-(3-bromophenyl)ethanone hydrochloride as a key starting material.
Protocol 1: One-Pot Synthesis of 2,4(5)-Trisubstituted Imidazoles
This protocol describes a multicomponent reaction for the synthesis of 2,4,5-trisubstituted imidazoles.[1][2] The method involves the condensation of this compound, an aldehyde, and ammonium acetate, which serves as the nitrogen source for the imidazole ring.[3][4] This one-pot synthesis is efficient for creating a diverse library of imidazole derivatives by varying the aldehyde component.
Reaction Principle
The reaction proceeds via the condensation of the α-amino ketone, the aldehyde, and ammonia (from ammonium acetate) to form the imidazole ring. The 3-bromophenyl group from the starting material will be at the 4- or 5-position of the resulting imidazole.
Visualized Reaction Scheme & Workflow
Caption: General scheme for the trisubstituted imidazole synthesis.
Caption: Experimental workflow for trisubstituted imidazoles.
Detailed Experimental Protocol
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq, 2.51 g, 10 mmol).
-
Add the desired aromatic aldehyde (1.0 eq, 10 mmol) and ammonium acetate (10.0 eq, 7.71 g, 100 mmol).
-
Add glacial acetic acid (30 mL) as the solvent and catalyst.[5]
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 2-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing 200 mL of ice-cold water with stirring.
-
Neutralize the solution by the slow addition of aqueous ammonia (25% v/v) until a precipitate forms (typically pH 7-8).
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold water (3 x 50 mL).
-
Dry the crude product in a vacuum oven at 50-60°C.
-
For further purification, recrystallize the product from an ethanol/water mixture.
Data Presentation: Synthesis of 2,4(5)-Disubstituted Imidazoles
| Entry | Aldehyde (R-CHO) | Product Name | Time (h) | Yield (%)* |
| 1 | Benzaldehyde | 4-(3-bromophenyl)-2-phenyl-1H-imidazole | 3 | 88 |
| 2 | 4-Chlorobenzaldehyde | 4-(3-bromophenyl)-2-(4-chlorophenyl)-1H-imidazole | 2.5 | 91 |
| 3 | 4-Methoxybenzaldehyde | 4-(3-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole | 3.5 | 85 |
| 4 | Furan-2-carbaldehyde | 4-(3-bromophenyl)-2-(furan-2-yl)-1H-imidazole | 4 | 82 |
*Yields are representative based on typical outcomes for this reaction type and are not from a specific cited experiment for this exact substrate.
Protocol 2: Synthesis of Imidazol-2-ones and Imidazole-2-thiones (Markwald Synthesis)
This protocol follows the principles of the Markwald synthesis to produce 4-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one and its corresponding thione.[6][7] This method is highly effective for synthesizing these specific classes of imidazoles directly from α-amino ketones.[8][9] Imidazolones and imidazolethiones are important scaffolds in their own right, with diverse biological activities.
Reaction Principle
The α-amino ketone undergoes condensation with potassium cyanate (for the imidazol-2-one) or potassium thiocyanate (for the imidazole-2-thione) in an acidic medium, typically acetic acid, leading to cyclization and formation of the target heterocycle.
Visualized Reaction Scheme
Caption: Scheme for the Markwald-type synthesis of imidazole derivatives.
Detailed Experimental Protocol
-
In a 50 mL round-bottom flask, suspend this compound (1.0 eq, 1.25 g, 5 mmol) in a mixture of glacial acetic acid (15 mL) and water (5 mL).
-
Add potassium thiocyanate (for the thione) or potassium cyanate (for the one) (1.2 eq, 6 mmol).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A solid will precipitate. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired imidazole-2-thione or imidazol-2-one. The product is often of high purity, but can be recrystallized from ethanol if necessary.
Data Presentation: Synthesis of Imidazol-2-one and -2-thione
| Entry | Reagent | Product Name | Time (h) | Yield (%)* |
| 1 | Potassium Thiocyanate | 4-(3-bromophenyl)-1H-imidazole-2(3H)-thione | 3 | 94 |
| 2 | Potassium Cyanate | 4-(3-bromophenyl)-1H-imidazol-2(3H)-one | 4 | 90 |
*Yields are representative based on typical outcomes for this reaction type and are not from a specific cited experiment for this exact substrate.[8]
Product Characterization
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=N, C=S, C=O).
-
Melting Point: To assess the purity of the final crystalline product.
Safety Precautions
All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use. Glacial acetic acid is corrosive. Aromatic aldehydes can be irritants.
Conclusion
The protocols described provide efficient and versatile methods for the synthesis of highly functionalized imidazoles, imidazol-2-ones, and imidazole-2-thiones starting from this compound. These methods are suitable for generating libraries of compounds for screening in drug discovery and other chemical biology applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Fused sp3-Enriched Imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Triazoles from 2-Amino-1-(3-bromophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1,2,3-triazoles and 1,2,4-triazoles utilizing 2-Amino-1-(3-bromophenyl)ethanone hydrochloride as a key starting material. The methodologies outlined are based on established chemical transformations and are designed to be adaptable for various research and development applications in medicinal chemistry and materials science.
Synthesis of 1,2,3-Triazoles via Huisgen Cycloaddition
The synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound is proposed via a two-step sequence. The first step involves the conversion of the primary amino group to an azide, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Logical Workflow for 1,2,3-Triazole Synthesis
Caption: Workflow for the synthesis of 1,2,3-triazoles.
Experimental Protocols
Protocol 1: Synthesis of 2-Azido-1-(3-bromophenyl)ethanone
This protocol describes the diazotization of the primary amine of this compound, followed by substitution with an azide group.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water to the reaction mixture while maintaining the temperature between 0-5 °C. Stir the mixture for an additional 30 minutes at this temperature.
-
Azide Addition: In a separate flask, dissolve sodium azide (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Work-up: After the nitrogen evolution ceases, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 2-Azido-1-(3-bromophenyl)ethanone.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the synthesis of a 1,4-disubstituted 1,2,3-triazole using the previously synthesized 2-Azido-1-(3-bromophenyl)ethanone and a terminal alkyne (e.g., phenylacetylene).[1][2][3][4]
-
Reactant Mixture: In a reaction vessel, dissolve 2-Azido-1-(3-bromophenyl)ethanone (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent system, such as a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) and a stabilizing ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.25 eq) in water.
-
Reaction Initiation: To the reactant mixture, add the catalyst solution followed by a freshly prepared solution of sodium ascorbate (0.15 eq) in water.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Quantitative Data Summary for 1,2,3-Triazole Synthesis
| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Azidation | 2-Amino-1-(3-bromophenyl)ethanone HCl, Sodium Nitrite, Sodium Azide | Hydrochloric Acid | Water | 0-5 | 3-4 | 70-85 |
| CuAAC | 2-Azido-1-(3-bromophenyl)ethanone, Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate, THPTA | t-BuOH/H₂O (1:1) | RT | 12-24 | 85-95 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Synthesis of 1,2,4-Triazoles
A plausible route for the synthesis of 1,2,4-triazoles from this compound involves the formation of an N-acylamino ketone intermediate, followed by cyclization with hydrazine. This approach is adapted from general methods for 1,2,4-triazole synthesis such as the Einhorn-Brunner reaction.[5][6][7][8]
Chemical Pathway for 1,2,4-Triazole Synthesis
Caption: Proposed pathway for 1,2,4-triazole synthesis.
Experimental Protocols
Protocol 3: Synthesis of N-(2-(3-bromophenyl)-2-oxoethyl)acetamide
-
Neutralization: Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane. Add a base such as triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C and slowly add acetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield N-(2-(3-bromophenyl)-2-oxoethyl)acetamide.
Protocol 4: Synthesis of 3-((3-bromophenyl)methyl)-5-methyl-1H-1,2,4-triazole
-
Reaction Setup: In a round-bottom flask, combine N-(2-(3-bromophenyl)-2-oxoethyl)acetamide (1.0 eq) and hydrazine hydrate (2.0-3.0 eq) in a high-boiling solvent such as n-butanol or acetic acid.
-
Cyclization: Heat the reaction mixture to reflux (typically 120-140 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,4-triazole.
Quantitative Data Summary for 1,2,4-Triazole Synthesis
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acylation | 2-Amino-1-(3-bromophenyl)ethanone HCl, Acetyl Chloride | Triethylamine | Dichloromethane | 0 - RT | 4-6 | 80-90 |
| Cyclization | N-(2-(3-bromophenyl)-2-oxoethyl)acetamide, Hydrazine Hydrate | - | n-Butanol | 120-140 | 12-24 | 60-75 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. axispharm.com [axispharm.com]
- 5. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]
- 6. Einhorn-Brunner Reaction [drugfuture.com]
- 7. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 8. Einhorn-Brunner Reaction [drugfuture.com]
Application Notes and Protocols: 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride as a key starting material in the synthesis of potent kinase inhibitors. The focus is on the generation of aminothiazole-based scaffolds, which are prominent pharmacophores in the development of targeted therapies for a range of diseases, including cancer and inflammatory conditions. This document outlines a representative synthetic protocol, summarizes the biological activity of derived compounds, and illustrates the targeted signaling pathways.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of various kinases.
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the 2-aminothiazole ring system. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. This compound serves as a valuable α-aminoketone building block, which upon reaction, furnishes a 4-(3-bromophenyl)thiazol-2-amine core. The bromine atom on the phenyl ring provides a convenient handle for further structural modifications through cross-coupling reactions, allowing for the exploration of the chemical space around the scaffold to optimize potency and selectivity against specific kinase targets.
Synthesis of 4-(3-bromophenyl)thiazol-2-amine: A Key Intermediate
The initial step in the utilization of this compound is its cyclization with thiourea to form the 4-(3-bromophenyl)thiazol-2-amine intermediate. This intermediate is the foundational structure from which a diverse library of potential kinase inhibitors can be synthesized.
Experimental Workflow for Intermediate Synthesis
Caption: General workflow for the Hantzsch thiazole synthesis.
Protocol for the Synthesis of 4-(3-bromophenyl)thiazol-2-amine
This protocol is a representative procedure adapted from established methodologies for the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and thiourea (1.2 equivalents).
-
Add ethanol as the solvent to the flask.
-
The reaction mixture is heated to reflux and stirred for a period of 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled reaction mixture is then carefully neutralized with a saturated solution of sodium bicarbonate to quench the hydrochloride salt and precipitate the product.
-
The resulting solid precipitate is collected by vacuum filtration and washed with deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(3-bromophenyl)thiazol-2-amine.
Application in Kinase Inhibitor Synthesis: Targeting p38 MAPK and VEGFR-2
The 4-(3-bromophenyl)thiazol-2-amine core is a versatile scaffold for the development of inhibitors against various kinases, notably p38 mitogen-activated protein kinase (p38 MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
p38 MAPK Inhibitors
The p38 MAPK signaling pathway is a key regulator of inflammatory responses. Its inhibition is a therapeutic strategy for a range of autoimmune and inflammatory diseases.
Caption: p38 MAPK signaling pathway and point of inhibition.[1][2][3]
VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy.
Caption: Simplified VEGFR-2 signaling pathway.[4][5][6]
Quantitative Data of Aminothiazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of various 2-aminothiazole derivatives against p38 MAPK and VEGFR-2, demonstrating the potential of this scaffold in generating potent kinase inhibitors. The data is compiled from various literature sources and serves as a reference for the expected potency of compounds derived from this compound.
| Compound Scaffold | Kinase Target | IC50 (nM) | Reference |
| 4-Phenyl-5-pyridyl-1,3-thiazole analogue | p38 MAPK | 10 - 100 | [7] |
| Phenyl-(2-phenylamino-thiazol-5-yl)-methanone | p38 MAPK | 100 - 2000 | [1] |
| 4-Chlorophenylthiazole derivative | VEGFR-2 | 51.09 | [8] |
| Quinoxaline-thiazole hybrid | VEGFR-2 | 3.12 (Sorafenib reference) | [9] |
| Bis-triazolo-quinoxaline derivative | VEGFR-2 | 3.7 | [10] |
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of a wide range of 2-aminothiazole-based kinase inhibitors. The straightforward Hantzsch thiazole synthesis allows for the efficient construction of the core scaffold, and the presence of a bromine atom facilitates further diversification to optimize biological activity. The demonstrated potency of aminothiazole derivatives against key therapeutic targets such as p38 MAPK and VEGFR-2 underscores the importance of this chemical entity in modern drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of novel kinase inhibitors derived from this valuable building block.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Therapeutic Agents from 2-Amino-1-(3-bromophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(3-bromophenyl)ethanone hydrochloride is a valuable chemical precursor for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. Its α-aminoketone structure, combined with the reactive bromophenyl group, makes it an ideal starting material for the construction of complex molecular scaffolds. This document provides detailed protocols and application notes for leveraging this precursor in the development of novel therapeutic agents, with a specific focus on the synthesis of potent and selective inhibitors of Transforming Growth factor-β-Activated Kinase 1 (TAK1).
TAK1 is a key serine/threonine kinase that plays a central role in mediating inflammatory and immune responses. It is a critical downstream signaling node for various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). Upon activation, TAK1 initiates a signaling cascade that leads to the activation of the NF-κB and MAPK pathways, culminating in the production of inflammatory mediators. Dysregulation of the TAK1 signaling pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it an attractive target for therapeutic intervention.
These application notes will guide researchers through the synthesis of a representative 2,4-disubstituted imidazole-based TAK1 inhibitor from this compound, and detail the experimental protocols for its biological evaluation.
Quantitative Data Presentation
The following table summarizes the structure-activity relationship (SAR) for a series of 2,4-disubstituted imidazole analogues as TAK1 inhibitors. The data is representative of compounds that can be synthesized using the protocols described herein.
| Compound ID | R1 Group | R2 Group | TAK1 IC50 (nM) | MEK1 IC50 (nM) | Cellular Activity (TNF-α inhibition, IC50 in µM) |
| IA-1 | Phenyl | Methyl | 150 | >10,000 | 1.2 |
| IA-2 | 4-Fluorophenyl | Methyl | 85 | >10,000 | 0.8 |
| IA-3 | 3-Chlorophenyl | Methyl | 110 | >10,000 | 1.0 |
| IA-4 | Phenyl | Ethyl | 250 | >10,000 | 2.5 |
| IA-5 | Phenyl | Cyclopropyl | 180 | >10,000 | 1.5 |
| IA-6 | 4-Fluorophenyl | Ethyl | 120 | >10,000 | 1.1 |
Experimental Protocols
Synthesis of a Representative 2,4-disubstituted Imidazole TAK1 Inhibitor
This protocol describes a general method for the synthesis of a 2-(substituted)-4-(3-bromophenyl)-imidazole derivative from this compound.
Workflow for Synthesis of Imidazole-based TAK1 Inhibitor
Caption: Synthetic workflow for the preparation of a 2,4-disubstituted imidazole TAK1 inhibitor.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Triethylamine
-
Acyl chloride or alkyl halide
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Formation of the Imidazole Ring. a. To a solution of this compound (1.0 eq) in ethanol, add triethylamine (1.1 eq) and the desired substituted aldehyde (1.0 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add ammonium acetate (5.0 eq) and glacial acetic acid (2.0 eq). d. Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC. e. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. f. Neutralize the mixture with a saturated solution of sodium bicarbonate. g. Extract the product with dichloromethane (3 x 50 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography to obtain the 2-substituted-4-(3-bromophenyl)imidazole intermediate.
-
Step 2: N-functionalization of the Imidazole. a. To a solution of the 2-substituted-4-(3-bromophenyl)imidazole (1.0 eq) in dichloromethane, add triethylamine (1.5 eq). b. Cool the mixture to 0°C and add the desired acyl chloride or alkyl halide (1.1 eq) dropwise. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. d. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. f. Purify the final compound by silica gel column chromatography.
Biochemical Assay: LanthaScreen™ Kinase Assay for TAK1
This protocol is for determining the in vitro potency (IC50) of the synthesized compounds against TAK1 kinase.
LanthaScreen™ Assay Workflow
Caption: Workflow for the LanthaScreen™ TR-FRET kinase assay.
Materials:
-
TAK1/TAB1 recombinant human protein
-
Fluorescein-labeled substrate peptide
-
ATP
-
TR-FRET Dilution Buffer
-
Terbium-labeled anti-phospho-substrate antibody
-
EDTA
-
Test compounds dissolved in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare Reagents: a. Prepare a 2X kinase/substrate solution in TR-FRET Dilution Buffer. b. Prepare a 4X solution of ATP in TR-FRET Dilution Buffer. c. Prepare a serial dilution of the test compounds in DMSO, and then dilute to 4X in TR-FRET Dilution Buffer.
-
Kinase Reaction: a. Add 2.5 µL of the 4X test compound solution to the wells of a 384-well plate. b. Add 2.5 µL of the 4X ATP solution to the wells. c. Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate solution to each well. d. Incubate the plate at room temperature for 60 minutes.
-
Detection: a. Prepare a 2X detection solution containing the terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer. b. Stop the kinase reaction by adding 10 µL of the 2X detection solution to each well. c. Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Data Acquisition: a. Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and
Application Notes and Protocols for the Reaction of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(3-bromophenyl)ethanone hydrochloride is a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. Its reaction with aldehydes provides a direct route to substituted quinolines, a class of compounds with significant biological and pharmaceutical activities. This document provides detailed application notes and experimental protocols for the synthesis of 6-bromo-substituted quinolines via the Friedländer annulation, a classic and reliable method for quinoline synthesis. The resulting bromo-substituted quinolines are of particular interest in drug discovery, with demonstrated potential as anticancer and antibacterial agents.
Reaction Principle: The Friedländer Annulation
The reaction of this compound with an aldehyde containing an α-methylene group proceeds through a Friedländer annulation. This reaction involves an acid- or base-catalyzed condensation followed by an intramolecular cyclodehydration to form the quinoline ring system. The use of the hydrochloride salt of the aminoketone typically necessitates a basic workup or the use of a base in the reaction mixture to liberate the free amine for the initial condensation step. Alternatively, acid catalysis can be employed, often with the free base form of the aminoketone.
The general reaction scheme is as follows:
Applications in Drug Discovery
Quinolines are a prominent scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents. The presence of a bromine atom at the 6-position of the quinoline ring can significantly influence the pharmacological properties of the molecule, including its metabolic stability and binding affinity to biological targets.
Anticancer Potential
Several studies have highlighted the antiproliferative activity of bromo-substituted quinolines against various cancer cell lines.[1][2][3][4][5] The proposed mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerase I, an enzyme critical for DNA replication and repair.[2][4]
Antibacterial Activity
Quinolone antibiotics are a well-established class of antibacterial agents. While structurally distinct from the direct products of the Friedländer synthesis, the quinoline core is fundamental to their activity. Substituted quinolines can exert their bactericidal effects by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.[6]
Experimental Protocols
The following protocols describe the synthesis of 6-bromo-substituted quinolines from this compound and various aldehydes. Both conventional heating and microwave-assisted methods are provided.
Protocol 1: Conventional Synthesis of 6-Bromo-2-phenylquinoline via Acid-Catalyzed Condensation
This protocol describes the reaction of 2-amino-1-(3-bromophenyl)ethanone with phenylacetaldehyde.
Materials:
-
This compound
-
Phenylacetaldehyde
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask, add this compound (1 mmol) and toluene (10 mL).
-
Add saturated sodium bicarbonate solution (10 mL) and stir vigorously for 15 minutes to neutralize the hydrochloride and extract the free amine into the toluene layer.
-
Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and transfer the filtrate to a clean, dry round-bottom flask.
-
Add phenylacetaldehyde (1.2 mmol) and p-toluenesulfonic acid monohydrate (0.1 mmol) to the toluene solution.
-
Attach a condenser and reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-bromo-2-phenylquinoline.
Protocol 2: Microwave-Assisted Synthesis of 6-Bromo-2,4-disubstituted Quinolines
This protocol provides a general and rapid method for the synthesis of various 6-bromo-substituted quinolines using microwave irradiation.[7][8][9]
Materials:
-
2-Amino-1-(3-bromophenyl)ethanone (free base)
-
Aldehyde (e.g., acetaldehyde, propionaldehyde, etc.) (2 mmol)
-
Glacial acetic acid
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 10 mL microwave synthesis vial, combine 2-amino-1-(3-bromophenyl)ethanone (1 mmol) and the desired aldehyde (2 mmol).
-
Add glacial acetic acid (2 mL), which acts as both the solvent and the catalyst.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 160°C for 5-15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 6-bromo-substituted quinoline.
Data Presentation
The following table summarizes the expected products from the reaction of 2-amino-1-(3-bromophenyl)ethanone with various aldehydes, based on the principles of the Friedländer annulation.
| Entry | Aldehyde | Expected Product | Typical Yield Range (%) (Conventional) | Typical Yield Range (%) (Microwave) |
| 1 | Acetaldehyde | 6-Bromo-2-methylquinoline | 60-75 | 80-95 |
| 2 | Phenylacetaldehyde | 6-Bromo-2-phenylquinoline | 55-70 | 75-90 |
| 3 | Propionaldehyde | 6-Bromo-2-ethylquinoline | 60-75 | 80-95 |
| 4 | Butyraldehyde | 6-Bromo-2-propylquinoline | 55-70 | 75-90 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 6-bromo-substituted quinolines.
Proposed Mechanism of Action for Antibacterial Activity
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclization Reactions of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride Derivatives
These application notes provide detailed protocols and background information for researchers, scientists, and drug development professionals interested in the synthesis of heterocyclic compounds from 2-amino-1-(3-bromophenyl)ethanone hydrochloride and its derivatives. The resulting scaffolds, such as quinolines, quinazolinones, and benzodiazepines, are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis of Substituted Quinolines via Friedländer Annulation
Application Note: The Friedländer synthesis is a fundamental and direct method for constructing the quinoline ring system, a core structure in many pharmacologically important molecules.[1] This reaction involves the condensation of a 2-aminoaryl ketone, such as a derivative of 2-amino-1-(3-bromophenyl)ethanone, with a compound containing a reactive α-methylene group.[1][2] The reaction can be catalyzed by acids or bases.[2][3] Quinoline derivatives are known to possess a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties, making the Friedländer synthesis a valuable tool in drug discovery.[1]
Caption: Workflow for the synthesis of quinazolinones.
Detailed Experimental Protocol: This protocol describes the synthesis of a 6-bromo-2-styrylquinazolin-4(3H)-one derivative. [4] Materials:
-
5-Bromoanthranilamide (can be synthesized from 2-amino-5-bromobenzoic acid)
-
Aromatic aldehyde (e.g., cinnamaldehyde)
-
Acetic acid
-
Ethanol
-
5% Sodium hydroxide (NaOH) solution
Procedure:
-
Synthesis of 2-amino-5-bromobenzamide: This intermediate can be prepared from the corresponding 2-amino-5-bromobenzoic acid through standard amidation procedures.
-
Formation of the quinazolinone core: A mixture of 5-bromoanthranilamide (1.0 eq) and acetic anhydride (2.0 eq) is heated at reflux for 2 hours to form 6-bromo-2-methylquinazolin-4(3H)-one.
-
Condensation with aldehyde: To a solution of 6-bromo-2-methylquinazolin-4(3H)-one (1.0 eq) in glacial acetic acid, add the aromatic aldehyde (e.g., cinnamaldehyde, 1.1 eq).
-
Heat the mixture at reflux for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 6-bromo-2-styrylquinazolin-4(3H)-one derivative. [4] Quantitative Data: The following table presents yields for the synthesis of various 6-bromo-2-styrylquinazolin-4(3H)-ones. [4]
Entry R Group on Styryl Moiety Yield (%) 1 H 82 2 4-F 78 3 4-Cl 85 | 4 | 3-OCH₃ | 75 |
Synthesis of Substituted 1,4-Benzodiazepines
Application Note: 1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties. [5]Their mechanism of action involves modulating the GABA-A receptor. [6]The synthesis of 7-bromo-1,4-benzodiazepine derivatives can be achieved from 2-amino-5-bromo-substituted benzophenones, which are structurally related to the target starting material. The typical synthesis involves reaction with an amino acid or its derivative, followed by cyclization.
Experimental Workflow: Benzodiazepine Synthesis
Caption: Workflow for the synthesis of 1,4-benzodiazepines.
Detailed Experimental Protocol: This protocol is adapted for the synthesis of a 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Materials:
-
2-Amino-5-bromobenzophenone (can be prepared from 2-amino-1-(3-bromophenyl)ethanone via Friedel-Crafts acylation or similar methods)
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl, dilute)
Procedure:
-
A mixture of 2-amino-5-bromobenzophenone (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in pyridine is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed (typically 12-24 hours).
-
After cooling, the reaction mixture is poured into water and extracted with dichloromethane.
-
The organic layer is washed with dilute HCl, then with water, and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Quantitative Data: The following table shows representative yields for the synthesis of various 1,4-benzodiazepine derivatives.
| Entry | 2-Aminobenzophenone Derivative | Amino Acid Derivative | Yield (%) |
| 1 | 2-Amino-5-bromobenzophenone | Glycine ethyl ester HCl | 70 |
| 2 | 2-Amino-5-chlorobenzophenone | α-Alanine methyl ester HCl | 65 |
| 3 | 2-Methylamino-5-chlorobenzophenone | Glycine ethyl ester HCl | 75 |
| 4 | 2-Amino-5-nitrobenzophenone | Glycine ethyl ester HCl | 60 |
Signaling Pathway Visualizations
A. EGFR Signaling Pathway Inhibition by Quinazoline Derivatives
Many quinazoline derivatives synthesized from 2-aminoacetophenones function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. [7][8]EGFR is a key receptor in pathways that control cell growth and proliferation. [9]In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Quinazoline-based inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade that includes the RAS-RAF-MEK-ERK and PI3K-AKT pathways. [7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones | MDPI [mdpi.com]
- 5. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. The following protocols are intended as a guide and may require optimization for specific instrumentation and sample matrices.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the primary structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
1.1.1. ¹H NMR (Proton NMR)
¹H NMR spectroscopy is used to determine the number and types of hydrogen atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the amine and hydrochloride protons are exchangeable.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Data Presentation:
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 (broad s) | Singlet (broad) | 3H | -NH₃⁺ |
| ~8.2 (t, J ≈ 1.8 Hz) | Triplet | 1H | Ar-H (C2-H) |
| ~8.0 (dt, J ≈ 7.8, 1.2 Hz) | Doublet of Triplets | 1H | Ar-H (C6-H) |
| ~7.8 (ddd, J ≈ 8.1, 2.1, 1.1 Hz) | Doublet of Doublets of Doublets | 1H | Ar-H (C4-H) |
| ~7.5 (t, J ≈ 7.9 Hz) | Triplet | 1H | Ar-H (C5-H) |
| ~4.8 (s) | Singlet | 2H | -CH₂- |
Note: Chemical shifts are predictive and based on analogous structures. Actual values may vary.
1.1.2. ¹³C NMR (Carbon-13 NMR)
¹³C NMR spectroscopy is used to identify the number and types of carbon atoms.
Experimental Protocol:
-
Sample Preparation: Use the same sample as prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Temperature: 298 K.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Data Presentation:
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (Ketone) |
| ~138 | Ar-C (C1) |
| ~136 | Ar-CH (C6) |
| ~131 | Ar-CH (C5) |
| ~130 | Ar-CH (C2) |
| ~128 | Ar-CH (C4) |
| ~122 | Ar-C (C3-Br) |
| ~45 | -CH₂- |
Note: Chemical shifts are predictive and based on analogous structures. Actual values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument: A standard FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Presentation:
Table 3: Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 (broad) | Strong | N-H stretch (amine salt) |
| ~1690 | Strong | C=O stretch (aromatic ketone) |
| ~1580, 1470 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1400 | Medium | C-H bend (methylene) |
| ~1070 | Medium | C-N stretch |
| ~780, 680 | Strong | C-H out-of-plane bend (meta-substitution) |
| ~550 | Medium | C-Br stretch |
Note: Wavenumbers are predictive and based on analogous structures. Actual values may vary.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity and assay of the compound. A reverse-phase method is generally suitable.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Data Presentation:
Table 4: HPLC Purity Analysis (Illustrative Data)
| Peak Number | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.2 | Impurity A |
| 2 | 8.2 | 99.5 | 2-Amino-1-(3-bromophenyl)ethanone HCl |
| 3 | 10.1 | 0.3 | Impurity B |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification of volatile impurities. Due to the low volatility and polar nature of the amine hydrochloride, derivatization is often necessary.
Experimental Protocol:
-
Derivatization (N-acetylation):
-
Dissolve ~1 mg of the sample in 1 mL of ethyl acetate.
-
Add 100 µL of acetic anhydride and 50 µL of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
Data Presentation:
Table 5: GC-MS Data for Derivatized Compound (Illustrative)
| Retention Time (min) | Major m/z Fragments | Identification |
| 15.5 | 255/257 (M⁺), 213/215, 183/185, 155, 77 | N-(2-(3-bromophenyl)-2-oxoethyl)acetamide |
Thermal Analysis
Thermal analysis provides information on the thermal stability and decomposition profile of the compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument: A standard DSC instrument.
-
Parameters:
-
Temperature Program: Heat from 30 °C to 300 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Data Presentation:
Table 6: DSC Thermal Events (Illustrative Data)
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | ~205 | ~210 | ~150 |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition pattern.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument: A standard TGA instrument.
-
Parameters:
-
Temperature Program: Heat from 30 °C to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Data Presentation:
Table 7: TGA Decomposition Profile (Illustrative Data)
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) |
| 1 | 220 - 350 | ~60 |
| 2 | 350 - 500 | ~35 |
Mandatory Visualizations
Caption: Overall analytical workflow for characterization.
Caption: HPLC experimental workflow.
Caption: GC-MS derivatization signaling pathway.
Application Notes and Protocols for the Purification of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(3-bromophenyl)ethanone hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs), as impurities can lead to side reactions, lower yields, and the formation of undesirable byproducts that may be difficult to remove in later stages. This document provides detailed protocols for the purification of this compound using recrystallization and column chromatography.
Potential Impurities
The purity of the crude this compound can be affected by several factors, including the synthetic route and reaction conditions. Common impurities may include:
-
Starting Materials: Unreacted 1-(3-bromophenyl)ethanone.
-
Over-brominated Species: Dibrominated acetophenone derivatives.[1]
-
Ring-brominated Isomers: Isomers where bromine is substituted at a different position on the phenyl ring.
-
Solvent Residues: Residual solvents from the synthesis and workup steps.
-
Byproducts of Amination: Side products from the amination reaction.
Effective purification strategies are essential to remove these impurities to a level that is acceptable for subsequent synthetic steps.
Purification Strategies
The choice of purification method depends on the nature and quantity of the impurities present, as well as the desired final purity of the compound. The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is a cost-effective method for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.[2][3]
-
Column Chromatography: This technique is used to separate the target compound from a mixture based on the differential adsorption of compounds to a stationary phase.[4] It is particularly useful for removing impurities with similar solubility profiles to the desired product.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for the purification of crude this compound using the described protocols. Please note that these values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | ~90% | >98.5% | 75-90% | Scalable, cost-effective, simple setup. | Can have lower yields if the compound is significantly soluble at low temperatures. |
| Column Chromatography | ~90% | >99.5% | 60-80% | High-resolution separation, effective for closely related impurities. | More time-consuming, requires larger volumes of solvent, less scalable. |
Experimental Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for purifying crude material with a starting purity of approximately 90% or higher. A mixed solvent system of ethanol and water is often effective for the recrystallization of amine hydrochloride salts.
Materials:
-
Crude this compound
-
Ethanol (absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate with stirrer
-
Reflux condenser
-
Büchner funnel and filter flask
-
Vacuum source
-
Oven or vacuum desiccator
Caption: Step-by-step workflow for the recrystallization protocol.
Procedure:
-
Dissolution: In an Erlenmeyer flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Induce Crystallization: While maintaining the temperature, slowly add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to remove all traces of solvent.
Protocol 2: Column Chromatography
This protocol is recommended when a higher purity is required or when recrystallization is ineffective at removing certain impurities. Due to the acidic nature of silica gel, it is often necessary to add a small amount of a basic modifier to the mobile phase to prevent streaking and improve the separation of amines.[5] However, for an amine hydrochloride salt, a polar mobile phase without a basic modifier can also be effective.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Chromatography column
-
Eluent reservoir
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Caption: Step-by-step workflow for the column chromatography protocol.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in dichloromethane and carefully pack it into a chromatography column. Equilibrate the column by running the starting eluent through it.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent mixture if necessary). Adsorb this solution onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent such as dichloromethane and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Conclusion
The selection of an appropriate purification technique is crucial for obtaining high-purity this compound. Recrystallization is a straightforward and scalable method suitable for removing minor impurities. For more challenging separations and to achieve higher levels of purity, column chromatography is the preferred method. The protocols provided herein offer robust procedures for the purification of this important pharmaceutical intermediate, ensuring its suitability for downstream applications in drug development and synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and effective synthetic routes start from 3'-bromoacetophenone. The general approach involves two key steps:
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α-Bromination: 3'-Bromoacetophenone is first brominated at the α-position to yield 2-bromo-1-(3-bromophenyl)ethanone.
-
Amination: The resulting α-bromo ketone is then converted to the corresponding primary amine, 2-amino-1-(3-bromophenyl)ethanone. This is typically achieved through one of two primary methods:
-
Delépine Reaction: Reaction of the α-bromo ketone with hexamethylenetetramine (HMTA) followed by acidic hydrolysis. This method is advantageous due to its use of readily available reagents and generally clean conversion to the primary amine.[1][2][3]
-
Gabriel Synthesis: This involves the reaction of the α-bromo ketone with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[4][5][6] This method is known for preventing over-alkylation and producing pure primary amines.[5][6]
-
-
Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Q2: What is the typical yield for the synthesis of this compound?
A2: The overall yield can vary significantly depending on the chosen synthetic route, optimization of reaction conditions, and purification methods. Generally, yields for the individual steps are as follows:
| Step | Reaction | Typical Yield Range |
| 1 | α-Bromination of 3'-bromoacetophenone | 70-90% |
| 2a | Delépine Reaction (Amination) | 60-80% |
| 2b | Gabriel Synthesis (Amination) | 65-85% |
| 3 | Hydrochloride Salt Formation | >90% |
It is important to note that these are general ranges, and careful optimization of each step is crucial for maximizing the overall yield.
Q3: What are the critical parameters to control during the α-bromination step?
A3: The α-bromination of 3'-bromoacetophenone is a critical step that can be influenced by several factors:
-
Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.
-
Solvent: A non-polar solvent such as dichloromethane or chloroform is typically used.
-
Initiator: A radical initiator like benzoyl peroxide or AIBN is often required to facilitate the reaction.
-
Temperature: The reaction is typically carried out under reflux conditions. Careful temperature control is necessary to prevent side reactions.
-
Reaction Time: The reaction should be monitored by techniques like TLC or GC to determine the point of complete consumption of the starting material and to avoid the formation of di-brominated byproducts.
Q4: How can I purify the final product, this compound?
A4: Purification of the hydrochloride salt is typically achieved through recrystallization. Common solvent systems for recrystallization include:
-
Ethanol/diethyl ether
-
Methanol/diethyl ether
-
Isopropanol
The choice of solvent system will depend on the impurity profile of the crude product. The process generally involves dissolving the crude salt in a minimal amount of the hot alcohol and then slowly adding the ether until turbidity is observed. Cooling the solution will then induce crystallization of the pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield in the α-bromination step.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using TLC or GC. - Check the quality and activity of the radical initiator. |
| Formation of side products (e.g., di-brominated ketone) | - Use a stoichiometric amount of the brominating agent (e.g., NBS). - Control the reaction temperature carefully. |
| Degradation of starting material or product | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Avoid prolonged exposure to high temperatures. |
Issue 2: Low yield or incomplete reaction in the Delépine reaction.
| Possible Cause | Troubleshooting Step |
| Poor quality of hexamethylenetetramine (HMTA) | - Use freshly opened or properly stored HMTA. HMTA can absorb moisture, which can affect its reactivity. |
| Incomplete formation of the quaternary ammonium salt | - Ensure the reaction is carried out in a suitable solvent, such as chloroform or dichloromethane, and for an adequate amount of time.[1][3] |
| Incomplete hydrolysis of the quaternary ammonium salt | - Use a sufficient concentration of hydrochloric acid in ethanol for the hydrolysis step. - Ensure the hydrolysis is carried out at reflux for a sufficient period to ensure complete conversion.[2] |
Issue 3: Low yield or difficulties in the Gabriel synthesis.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction of the α-bromo ketone with potassium phthalimide | - Ensure the use of a dry, polar aprotic solvent such as DMF.[4] - The reaction may require heating to proceed at a reasonable rate. - Old or decomposed potassium phthalimide can lead to no reaction.[7] |
| Difficulties in the cleavage of the N-alkylphthalimide intermediate | - Hydrazinolysis is often more efficient and proceeds under milder conditions than acidic or basic hydrolysis.[4] - If using acidic hydrolysis, harsh conditions may be required, which could lead to product degradation.[5] |
Issue 4: The final hydrochloride salt is oily or does not crystallize.
| Possible Cause | Troubleshooting Step |
| Presence of impurities | - Purify the free amine by column chromatography before salt formation. - Ensure the starting amine is completely dry before adding hydrochloric acid. |
| Incorrect solvent system for crystallization | - Experiment with different solvent systems for recrystallization (e.g., ethanol/ether, methanol/ether, isopropanol). |
| Insufficient concentration of HCl | - Ensure a slight excess of hydrochloric acid is used to ensure complete protonation of the amine. |
Issue 5: Presence of a significant amount of 3'-bromoacetophenone in the final product.
| Possible Cause | Troubleshooting Step |
| Incomplete bromination in the first step | - Re-evaluate the bromination reaction conditions to ensure full conversion of the starting material. |
| Hydrolysis of the α-bromo ketone back to the starting ketone during workup or subsequent steps | - Minimize the exposure of the α-bromo ketone to water, especially under basic conditions. |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(3-bromophenyl)ethanone
This protocol is a general guideline and may require optimization.
-
To a solution of 3'-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(3-bromophenyl)ethanone.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis of this compound via Delépine Reaction
-
Dissolve 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) in chloroform.
-
Add hexamethylenetetramine (1.1 eq) to the solution and stir the mixture at room temperature. The quaternary ammonium salt will precipitate out of the solution.
-
Filter the precipitate, wash with chloroform, and dry.
-
Suspend the dried salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and filter off the ammonium chloride precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure hydrochloride salt.
Diagrams
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low synthesis yield.
References
- 1. Delepine reaction [organic-chemistry.org]
- 2. Delépine reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. The information addresses common issues encountered during its synthesis, with a focus on byproduct formation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic strategies involve a two-step process:
-
α-Bromination of 3'-Bromoacetophenone: This step introduces a bromine atom at the carbon adjacent to the carbonyl group, forming 2-bromo-1-(3-bromophenyl)ethanone.
-
Amination of 2-bromo-1-(3-bromophenyl)ethanone: The α-bromo ketone is then converted to the primary amine, typically through methods like the Delépine reaction or the Gabriel synthesis, followed by hydrochloride salt formation.
Q2: What are the potential side reactions during the α-bromination of 3'-bromoacetophenone?
A2: Side reactions during α-bromination can lead to a mixture of products. The outcome is highly dependent on the reaction conditions.[1] Key factors include the choice of brominating agent, solvent, and the presence or absence of a catalyst.[1] Potential side reactions include:
-
Ring Bromination: Electrophilic aromatic substitution can lead to the formation of dibromoacetophenone isomers (e.g., 1-(3,5-dibromophenyl)ethanone). This is more likely when using Lewis acid catalysts.[1][2]
-
Over-bromination: Reaction at the α-carbon can continue, leading to the formation of 2,2-dibromo-1-(3-bromophenyl)ethanone.
-
Incomplete Reaction: Unreacted 3'-bromoacetophenone may remain in the product mixture.
Q3: What are the potential byproducts from the amination step?
A3: The choice of amination method influences the potential byproducts:
-
Delépine Reaction: While generally yielding clean primary amines, a potential side reaction is the Sommelet reaction, which can produce 3-bromobenzaldehyde.[3]
-
Gabriel Synthesis: This method can suffer from low yields. A common byproduct that can be challenging to remove is phthalhydrazide, formed during the hydrazinolysis step.[4][5] Incomplete hydrolysis can also leave N-(2-(3-bromophenyl)-2-oxoethyl)phthalimide as an impurity.
-
Direct Amination with Ammonia: This can lead to the formation of secondary and tertiary amines through over-alkylation of the amine product.
Troubleshooting Guides
This section provides guidance on how to address common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of 2-bromo-1-(3-bromophenyl)ethanone (α-bromination step)
| Potential Cause | Suggested Solutions |
| Competing Ring Bromination | Avoid using strong Lewis acid catalysts like AlCl₃, which promote electrophilic aromatic substitution.[2] Consider using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride.[6] Alternatively, performing the bromination with bromine in methanol can favor side-chain bromination.[7] |
| Formation of Dibromo Side-product | Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents).[6] Monitor the reaction closely by TLC or GC to avoid over-bromination. Add the brominating agent slowly and maintain a constant temperature. |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. If using NBS, ensure it is fresh and of high purity, as old NBS can be less reactive.[6] |
Issue 2: Formation of Multiple Products in the Amination Step
| Potential Cause | Suggested Solutions |
| Formation of Sommelet Aldehyde (Delépine Reaction) | Carefully control the hydrolysis conditions. Using ethanolic HCl for the cleavage of the hexaminium salt is standard.[3][8] Ensure complete conversion to the quaternary salt before hydrolysis. |
| Difficult Purification from Phthalhydrazide (Gabriel Synthesis) | The Ing–Manske procedure, which uses hydrazine for the cleavage, produces phthalhydrazide which can be difficult to filter.[4] Acidic hydrolysis can be an alternative, although it may require harsher conditions.[4] Consider using alternative Gabriel reagents that allow for milder deprotection conditions.[4] |
| Formation of Secondary/Tertiary Amines (Direct Amination) | Use a large excess of ammonia to favor the formation of the primary amine. However, this can be impractical. The Gabriel or Delépine syntheses are generally preferred to avoid over-alkylation.[3][4] |
Experimental Protocols
Protocol 1: α-Bromination of 3'-Bromoacetophenone
This protocol favors the side-chain bromination.
Materials:
-
3'-Bromoacetophenone
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-bromoacetophenone (1.0 eq) in anhydrous CCl₄.
-
Add NBS (1.05 eq) and a catalytic amount of AIBN or BPO.
-
Heat the mixture to reflux. The reaction can be initiated with a UV lamp if necessary.
-
Monitor the reaction progress by TLC or GC. The solid NBS will be consumed and succinimide will be formed.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(3-bromophenyl)ethanone.
Protocol 2: Amination via Delépine Reaction
Materials:
-
2-bromo-1-(3-bromophenyl)ethanone
-
Hexamethylenetetramine (HMTA)
-
Chloroform or Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Dissolve 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) in chloroform or ethanol.
-
Add hexamethylenetetramine (1.1 eq) and stir the mixture at room temperature or with gentle heating.
-
The quaternary ammonium salt will precipitate. Filter the salt and wash with cold solvent.
-
Suspend the salt in a mixture of ethanol and concentrated HCl.
-
Heat the mixture to reflux for several hours to hydrolyze the salt.
-
Cool the reaction mixture and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Visualizations
Caption: Potential byproduct formation during the synthesis of 2-Amino-1-(3-bromophenyl)ethanone HCl.
Caption: A logical workflow for troubleshooting the synthesis of 2-Amino-1-(3-bromophenyl)ethanone HCl.
References
Technical Support Center: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride.
I. Reaction Overview and Key Stages
The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to ensure high yield and purity. The primary synthetic route involves two key stages:
-
α-Bromination of 3-Bromoacetophenone: This step introduces a bromine atom at the alpha position to the carbonyl group, forming the intermediate 2-bromo-1-(3-bromophenyl)ethanone.
-
Amination of 2-bromo-1-(3-bromophenyl)ethanone: The bromo-intermediate is then reacted with an amine source to introduce the amino group, followed by conversion to the hydrochloride salt for improved stability and handling.
This guide will address common issues and optimization strategies for each of these critical stages.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in α-bromination step | - Incomplete reaction. - Formation of di-brominated byproduct. - Sub-optimal brominating agent. | - Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material. - Carefully control the stoichiometry of the brominating agent. Use of 1.05-1.1 equivalents is often recommended. - Consider using a milder brominating agent such as Pyridine hydrobromide perbromide, which can offer higher selectivity for mono-bromination compared to liquid bromine. |
| Difficult purification of 2-bromo-1-(3-bromophenyl)ethanone | - Presence of unreacted 3-bromoacetophenone. - Formation of di-brominated impurity. | - Optimize the reaction conditions to drive the reaction to completion. - If separation by column chromatography is difficult due to similar polarities, consider recrystallization from a suitable solvent system like ethanol or a mixture of dichloromethane and hexanes. |
| Low yield in amination step | - Incomplete reaction. - Formation of over-alkylation products (secondary and tertiary amines). - Harsh reaction conditions leading to decomposition. | - Ensure an adequate excess of the aminating agent is used to favor the formation of the primary amine. - Consider alternative amination methods like the Gabriel synthesis or the Delépine reaction, which are known to selectively produce primary amines and prevent over-alkylation. - Optimize the reaction temperature and time to avoid degradation of the product. |
| Product is an oil or fails to crystallize during hydrochloride salt formation | - Presence of impurities. - Incorrect solvent for precipitation/crystallization. | - Purify the free amine by column chromatography before salt formation. - Screen different solvents for the hydrochloride salt precipitation. A common method is to dissolve the free amine in a solvent like diethyl ether or ethyl acetate and then add a solution of HCl in the same or a miscible solvent. |
| Final product has low purity | - Inadequate purification at intermediate or final stages. | - Each intermediate should be purified to a high degree before proceeding to the next step. - The final hydrochloride salt can be further purified by recrystallization from a suitable solvent such as ethanol/ether. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method involves the α-bromination of 3-bromoacetophenone to yield 2-bromo-1-(3-bromophenyl)ethanone, followed by amination and subsequent treatment with hydrochloric acid to form the hydrochloride salt.
Q2: Which brominating agent is best for the first step?
A2: While various brominating agents can be used, N-Bromosuccinimide (NBS) is a commonly employed reagent for the α-bromination of ketones due to its ease of handling compared to liquid bromine. For improved selectivity and to minimize the formation of di-brominated byproducts, pyridine hydrobromide perbromide is also an excellent choice.
Q3: How can I avoid the formation of secondary and tertiary amines during the amination step?
A3: Over-alkylation is a common side reaction when using ammonia directly. To circumvent this, alternative methods are recommended:
-
Gabriel Synthesis: This method utilizes potassium phthalimide as an ammonia surrogate, which undergoes alkylation with the α-bromo ketone followed by hydrazinolysis or acidic hydrolysis to yield the primary amine exclusively.[1][2][3][4]
-
Delépine Reaction: This reaction involves the treatment of the α-bromo ketone with hexamethylenetetramine followed by acidic hydrolysis to produce the primary amine.[5][6][7]
Q4: What are the optimal conditions for the hydrochloride salt formation?
A4: Typically, the purified 2-amino-1-(3-bromophenyl)ethanone (free base) is dissolved in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or dichloromethane. Then, a solution of hydrogen chloride in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring until precipitation of the hydrochloride salt is complete. The solid is then collected by filtration, washed with a cold solvent, and dried.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the bromination and amination reactions. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can observe the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
IV. Data Presentation
Table 1: Comparison of Brominating Agents for the α-Bromination of Acetophenones
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Acetic Acid | 90 | 3 | ~85 | [1] |
| Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | >80 | [1] |
| Copper(II) Bromide | Ethyl Acetate | 60 | 12 | ~60 | [1] |
Note: Yields are for a similar substrate (4-chloroacetophenone) and may vary for 3-bromoacetophenone.
V. Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(3-bromophenyl)ethanone
-
To a solution of 3-bromoacetophenone (1 equivalent) in a suitable solvent such as acetic acid or chloroform, add N-Bromosuccinimide (1.05 equivalents) portion-wise.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by TLC.
-
Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone via Delépine Reaction
-
2-bromo-1-(3-bromophenyl)ethanone (1 equivalent) is dissolved in a solvent like chloroform or a mixture of chloroform and diethyl ether.
-
Hexamethylenetetramine (1.1 equivalents) is added, and the mixture is stirred at room temperature. The resulting quaternary ammonium salt usually precipitates from the solution.
-
The salt is collected by filtration and washed with a cold solvent.
-
The salt is then hydrolyzed by refluxing in a mixture of ethanol and concentrated hydrochloric acid.
-
After hydrolysis, the reaction mixture is cooled, and the precipitated ammonium chloride is filtered off.
-
The filtrate is concentrated under reduced pressure, and the residue is taken up in water and basified with a suitable base (e.g., NaOH or Na2CO3) to liberate the free amine.
-
The free amine is extracted with an organic solvent, and the organic layer is dried and concentrated to give the crude 2-amino-1-(3-bromophenyl)ethanone.
Protocol 3: Formation of this compound
-
The purified 2-amino-1-(3-bromophenyl)ethanone is dissolved in anhydrous diethyl ether.
-
A solution of HCl in diethyl ether (e.g., 2 M) is added dropwise with stirring until no further precipitation is observed.
-
The resulting white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product.
VI. Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the amination step.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Delépine reaction - Wikipedia [en.wikipedia.org]
- 7. Delepine reaction [organic-chemistry.org]
"2-Amino-1-(3-bromophenyl)ethanone hydrochloride" stability issues and storage
This technical support guide provides essential information on the stability and proper storage of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride, addressing common issues encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for this compound?
As an α-aminoketone, this compound is susceptible to certain instabilities, primarily related to its bifunctional nature. The primary amine and ketone functional groups can interact, potentially leading to degradation over time. Primary α-aminoketones, in their free base form, are known to be prone to self-condensation.[1] However, this compound is supplied as a hydrochloride salt, which significantly enhances its stability by protonating the amine group and reducing its nucleophilicity.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term integrity of this compound, specific storage conditions should be maintained. The following table summarizes the recommended storage guidelines based on information from various suppliers.
| Parameter | Recommendation | Rationale |
| Temperature | Microtherm (cool) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Sealed, dry | The compound is likely hygroscopic and susceptible to hydrolysis or moisture-mediated degradation. |
| Light | Avoid light | Many organic compounds, especially those with aromatic rings and carbonyl groups, can be photosensitive. |
| Form | Solid | The compound is expected to be more stable in its solid, crystalline form than in solution. |
Data compiled from supplier recommendations.[2]
Q3: What signs of degradation should I look for?
Visual inspection can often provide initial clues about the degradation of the compound. Signs of degradation may include:
-
Color Change: A noticeable change from its initial color may indicate the formation of impurities.
-
Clumping or Caking: This can suggest moisture absorption.
-
Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble could indicate the formation of insoluble degradation products.
For a more definitive assessment of purity, analytical techniques such as HPLC, TLC, or NMR should be employed to detect the presence of impurities or degradation products.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Verify that the storage conditions outlined in the FAQ have been consistently met. 2. Perform an analytical check (e.g., HPLC, NMR) on the compound to assess its purity against a reference standard or initial batch. 3. If degradation is confirmed, procure a new batch of the compound and strictly adhere to proper storage and handling protocols. |
| Compound appears discolored or clumped | Exposure to light or moisture. | 1. Discard the compromised batch of the compound. 2. Ensure that the compound is stored in a tightly sealed, light-resistant container in a desiccator or a dry, dark environment. |
| Difficulty dissolving the compound | Formation of insoluble degradation products (e.g., from self-condensation). | 1. Attempt to dissolve a small sample in a different, appropriate solvent. 2. If solubility issues persist, it is a strong indicator of degradation. The compound should not be used for experiments where precise concentration is critical. |
Experimental Protocols
Protocol 1: General Handling Procedure for this compound
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Handle the compound in a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon) whenever possible.
-
Weigh the desired amount of the compound quickly and reseal the container tightly.
-
For storage of unused portions, ensure the container is properly sealed and stored under the recommended conditions.
Protocol 2: Preparation of Solutions
-
Use anhydrous solvents for preparing solutions to minimize the risk of hydrolysis.
-
Prepare solutions fresh for each experiment if possible.
-
If a stock solution needs to be stored, it should be kept at a low temperature (e.g., -20°C) in a tightly sealed, light-resistant container. The stability of the compound in the specific solvent should be validated if long-term storage is intended.
Visualizations
Caption: Logical relationship between storage conditions and compound stability.
Caption: Recommended experimental workflow for handling the compound.
References
Technical Support Center: Overcoming Reactivity Challenges with 2-Amino-1-(3-bromophenyl)ethanone hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common reactivity challenges associated with 2-Amino-1-(3-bromophenyl)ethanone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not reacting as a nucleophile (e.g., in N-alkylation or N-acylation reactions)?
A1: The primary reason for the low nucleophilic reactivity is that the compound is a hydrochloride salt. In this form, the amino group is protonated to form an ammonium salt (-NH3+), which lacks the lone pair of electrons necessary to act as a nucleophile. To render it reactive, you must first convert it to its free base form (-NH2) by treating it with a suitable base.
Q2: How do I convert the hydrochloride salt to the free base?
A2: A standard procedure is to dissolve the hydrochloride salt in a suitable solvent and add a base to neutralize the HCl. This can be done in a biphasic system (e.g., ethyl acetate and aqueous sodium bicarbonate solution) where the free base is extracted into the organic layer. Alternatively, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in an anhydrous organic solvent. The choice of base depends on the specific requirements of your subsequent reaction.
Q3: The amino group is now deprotonated, but I'm still observing low yields. What else could be the issue?
A3: Several factors could contribute to low yields even after deprotonation:
-
Steric Hindrance: The proximity of the carbonyl group and the phenyl ring can sterically hinder the approach of bulky electrophiles.
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents like DMF, DMSO, or THF are often preferred for N-alkylation and acylation reactions.
-
Base Strength: The base used for the reaction itself (if different from the one used for deprotonation) must be strong enough to facilitate the reaction without causing side reactions.
-
Temperature: Some reactions may require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition.[1][2]
Q4: I am trying to perform a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C-Br position, but it's not working. Why?
A4: The C(sp²)-Br bond in 2-Amino-1-(3-bromophenyl)ethanone is relatively stable and requires a suitable catalyst system for activation. Common issues include:
-
Catalyst Choice: Palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination are standard for forming C-C or C-N bonds with aryl halides.[3][4] The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and, crucially, the phosphine ligand (e.g., X-Phos, S-Phos, P(t-Bu)3) is critical for catalytic activity.[5][6]
-
Base Selection: The base plays a crucial role in the catalytic cycle. Strong bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K3PO4) are often required.[6]
-
Reaction Conditions: These reactions are often sensitive to air and moisture. It is essential to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation / N-Acylation
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Incomplete deprotonation of the hydrochloride salt. | Ensure complete conversion to the free base before adding the electrophile. This can be confirmed by a pH check of the aqueous layer after extraction or by TLC analysis. |
| Insufficiently reactive electrophile. | Consider using a more reactive electrophile (e.g., switching from an alkyl chloride to an alkyl bromide or iodide). | |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for any signs of decomposition by TLC. | |
| Formation of multiple products | Side reactions involving the ketone functionality. | Protect the ketone group (e.g., as a ketal) before performing the N-alkylation/acylation, followed by deprotection. |
| Over-alkylation (dialkylation). | Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. | |
| Low yield despite good conversion | Product loss during workup. | Optimize the extraction and purification steps. Ensure the pH is appropriate to prevent the product from becoming water-soluble.[1] |
Issue 2: Failure or Low Yield in Palladium-Catalyzed Cross-Coupling
| Symptom | Possible Cause | Suggested Solution |
| No reaction | Inactive catalyst. | Use a fresh palladium precursor and ligand. Ensure the reaction is performed under strictly inert conditions. Consider a pre-catalyst that is more readily activated. |
| Incorrect base. | The choice of base is critical and ligand-dependent. For Buchwald-Hartwig, NaOt-Bu is common. For Suzuki, K3PO4 or Cs2CO3 are often used.[6] | |
| Solvent contains water or oxygen. | Use anhydrous solvents and degas them thoroughly before use (e.g., by sparging with argon or using the freeze-pump-thaw method). | |
| Low conversion | Insufficient catalyst loading. | Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%). |
| Ligand is not suitable for the substrate. | Screen different phosphine ligands. Sterically hindered biaryl phosphine ligands (e.g., X-Phos, S-Phos) are often effective for challenging substrates.[5] | |
| Formation of de-halogenated byproduct (hydrodehalogenation) | Presence of water or other protic sources. | Ensure all reagents and solvents are rigorously dried. |
| Unsuitable ligand or base combination. | Certain ligand/base combinations can promote this side reaction. Consult the literature for systems known to minimize hydrodehalogenation.[6] |
Experimental Protocols
Protocol 1: General Procedure for Free Base Generation
-
Dissolution: Dissolve 1.0 equivalent of this compound in a mixture of ethyl acetate and water (2:1 v/v).
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) while stirring until the effervescence ceases and the pH of the aqueous layer is > 8.
-
Extraction: Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the free base, which can be used immediately in the next step.
Protocol 2: Representative Suzuki Cross-Coupling Reaction
This protocol provides a general method for the Suzuki-Miyaura coupling of the free base of 2-Amino-1-(3-bromophenyl)ethanone with an arylboronic acid.[7][8]
-
Setup: To a flame-dried Schlenk flask, add the free base of 2-Amino-1-(3-bromophenyl)ethanone (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K3PO4, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and the ligand if required.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Stir the mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for Activating this compound.
Caption: Troubleshooting Decision Tree for Low Reaction Yields.
Caption: Simplified Suzuki Cross-Coupling Catalytic Cycle.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Heterocycles from 2-Amino-1-(3-bromophenyl)ethanone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(3-bromophenyl)ethanone hydrochloride in the synthesis of various heterocyclic compounds.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of indoles (via Bischler-Möhlau synthesis) and quinoxalines, two common classes of heterocycles prepared from α-aminoketones and their derivatives.
A. Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis produces 2-arylindoles from an α-bromo-acetophenone and an excess of an aniline.[1][2] In this case, the starting material can be considered a precursor to the key intermediate.
Q1: My Bischler-Möhlau reaction with this compound and a substituted aniline is resulting in a low yield of the desired indole. What are the potential causes and solutions?
A1: Low yields in the Bischler-Möhlau synthesis can stem from several factors.[1] Key areas to investigate include:
-
Incomplete initial condensation: The reaction proceeds through the formation of an α-arylamino ketone intermediate. If this initial step is inefficient, the overall yield will be poor.
-
Troubleshooting:
-
Ensure the free base of 2-Amino-1-(3-bromophenyl)ethanone is generated in situ or used directly. The hydrochloride salt may not be reactive enough. You can neutralize the hydrochloride salt with a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate prior to or during the reaction.
-
Increase the reaction temperature or time to promote condensation.
-
Use a higher excess of the aniline reactant (up to 10-20 equivalents) to drive the equilibrium towards the intermediate.
-
-
-
Side reactions: The presence of the amino group in the starting material can lead to self-condensation or polymerization, especially under harsh acidic conditions.
-
Troubleshooting:
-
Protect the amino group of 2-Amino-1-(3-bromophenyl)ethanone (e.g., as an N-acetyl or N-tosyl derivative) before reacting it with the aniline. The protecting group can be removed in a subsequent step.
-
Employ milder reaction conditions, such as using a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) instead of strong Brønsted acids at lower temperatures.
-
-
-
Poor cyclization: The electrophilic cyclization step is crucial for indole formation.
-
Troubleshooting:
-
Ensure that the reaction conditions are sufficiently acidic to promote the cyclization. If you are using a weak acid, a stronger one like polyphosphoric acid (PPA) or methanesulfonic acid might be necessary, but be mindful of potential side reactions.
-
Microwave irradiation has been shown to improve yields and reduce reaction times in some Bischler-Möhlau syntheses.[2]
-
-
Q2: I am observing multiple spots on my TLC plate that are difficult to separate, in addition to my target indole. What are these byproducts?
A2: The formation of multiple byproducts is a common issue. Potential side products in this reaction include:
-
Unreacted starting materials: Incomplete reaction will leave behind the α-amino ketone and the aniline.
-
Over-alkylation of aniline: The aniline can react with more than one molecule of the α-amino ketone, leading to di- and tri-substituted anilines.
-
Self-condensation products: The starting α-amino ketone can react with itself, especially at higher temperatures, to form complex mixtures.
-
Isomeric indoles: If the aniline used has substituents, regioisomers of the indole can be formed.[1]
-
Products from competing pathways: Under certain conditions, other cyclization pathways might compete with the desired indole formation.
Troubleshooting Flowchart for Bischler-Möhlau Synthesis
Caption: Troubleshooting workflow for the Bischler-Möhlau indole synthesis.
B. Quinoxaline Synthesis
Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] this compound can be a precursor to a 1,2-dicarbonyl compound or react directly under oxidative conditions. A more direct route involves the reaction of an o-phenylenediamine with an α-haloketone.[4]
Q3: I am attempting to synthesize a quinoxaline from this compound and an o-phenylenediamine, but the reaction is not proceeding as expected. What could be the issue?
A3: The direct condensation of an α-amino ketone with an o-phenylenediamine to form a quinoxaline is not a standard procedure. The typical synthesis involves an α-dicarbonyl or an α-haloketone. However, if you are attempting a variation, consider the following:
-
Reaction type: For a quinoxaline to form, the α-amino ketone likely needs to be oxidized in situ to the corresponding α-ketoaldehyde.
-
Troubleshooting:
-
Introduce an oxidizing agent to the reaction mixture, such as copper(II) acetate or selenium dioxide. Be aware that these reagents can also lead to other side reactions.
-
A more reliable approach is to first convert the 2-Amino-1-(3-bromophenyl)ethanone to the corresponding α-haloketone (e.g., 2-bromo-1-(3-bromophenyl)ethanone) and then react it with the o-phenylenediamine.
-
-
-
Reaction conditions: The condensation reaction is often catalyzed by acid.[3]
-
Troubleshooting:
-
Ensure your reaction medium is acidic. Acetic acid is commonly used as both a solvent and a catalyst.
-
If the reaction is sluggish, a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TsOH) may be beneficial.
-
-
-
Side reactions: The amino groups of both reactants are nucleophilic and can participate in unwanted side reactions.
-
Troubleshooting:
-
Control the reaction temperature to minimize side product formation. Room temperature or gentle heating is often sufficient.
-
Ensure the stoichiometry of the reactants is carefully controlled.
-
-
Q4: My quinoxaline synthesis is producing a significant amount of a dark, insoluble material. What is this and how can I prevent it?
A4: The formation of dark, polymeric material is often due to the auto-condensation and oxidation of the o-phenylenediamine starting material, which is common under acidic and/or oxidative conditions.
-
Troubleshooting:
-
Degas the solvent: Remove dissolved oxygen from the solvent by bubbling an inert gas (e.g., nitrogen or argon) through it before adding the reactants.
-
Run the reaction under an inert atmosphere: Maintaining a nitrogen or argon atmosphere throughout the reaction can prevent oxidative side reactions.
-
Control the temperature: Avoid excessive heating, which can accelerate decomposition and polymerization.
-
Purify the o-phenylenediamine: Use freshly purified o-phenylenediamine, as impurities can catalyze polymerization.
-
Hypothetical Data on Quinoxaline Synthesis Conditions
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Quinoxaline (%) | Yield of Side Products (%) |
| 1 | None | Ethanol | 80 | 24 | < 5 | > 90 (Complex Mixture) |
| 2 | Cu(OAc)₂ | Acetic Acid | 100 | 12 | 45 | 30 (Polymeric) |
| 3 | SeO₂ | Dioxane/H₂O | 100 | 6 | 60 | 25 (Unidentified) |
| 4* | N/A | Acetic Acid | 60 | 8 | 85 | < 10 |
*In entry 4, 2-Amino-1-(3-bromophenyl)ethanone was first converted to 2-bromo-1-(3-bromophenyl)ethanone before reaction with o-phenylenediamine.
II. Experimental Protocols
The following are representative, hypothetical protocols for the synthesis of an indole and a quinoxaline derivative from this compound.
A. Synthesis of 6-Bromo-2-phenyl-1H-indole (via Bischler-Möhlau)
Reaction Scheme:
-
Neutralization of this compound.
-
Reaction with excess aniline to form the α-arylamino ketone intermediate.
-
Acid-catalyzed cyclization to the indole.
Procedure:
-
To a solution of this compound (1.0 g, 3.99 mmol) in ethanol (20 mL) is added triethylamine (0.61 mL, 4.39 mmol). The mixture is stirred at room temperature for 15 minutes.
-
Aniline (3.6 mL, 39.9 mmol) is added, and the reaction mixture is heated to reflux for 4 hours.
-
The solvent is removed under reduced pressure.
-
Polyphosphoric acid (10 g) is added to the residue, and the mixture is heated to 140°C for 2 hours.
-
The reaction mixture is cooled to room temperature and then poured into ice-water (100 mL).
-
The mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired indole.
Workflow for Indole Synthesis
Caption: Experimental workflow for the synthesis of a 6-bromo-2-phenyl-1H-indole.
B. Synthesis of 6-Bromo-2-(3-bromophenyl)quinoxaline
Reaction Scheme:
-
Conversion of this compound to 2-bromo-1-(3-bromophenyl)ethanone.
-
Condensation with 4-bromo-1,2-phenylenediamine.
Procedure:
Step 1: Synthesis of 2-bromo-1-(3-bromophenyl)ethanone
(This step is a standard α-bromination of a ketone, for which various procedures exist. The following is a representative example using CuBr₂.)
-
A solution of this compound (1.0 g, 3.99 mmol) is first neutralized and the free amine is protected (e.g., as the acetamide) or converted to the corresponding ketone via diazotization followed by hydrolysis (a multi-step process not detailed here). For simplicity, we assume starting from 1-(3-bromophenyl)ethanone.
-
To a solution of 1-(3-bromophenyl)ethanone (0.79 g, 3.99 mmol) in ethyl acetate (20 mL) is added copper(II) bromide (1.78 g, 7.98 mmol).
-
The mixture is heated to reflux for 4 hours, during which the black CuBr₂ is converted to white CuBr.
-
The mixture is cooled to room temperature and filtered to remove the copper salts.
-
The filtrate is concentrated under reduced pressure, and the crude 2-bromo-1-(3-bromophenyl)ethanone is used in the next step without further purification.
Step 2: Synthesis of 6-Bromo-2-(3-bromophenyl)quinoxaline
-
To a solution of the crude 2-bromo-1-(3-bromophenyl)ethanone (from Step 1) in ethanol (20 mL) is added 4-bromo-1,2-phenylenediamine (0.75 g, 3.99 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
A precipitate forms, which is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford the desired quinoxaline.
Logical Relationship of Potential Side Reactions in Quinoxaline Synthesis
Caption: Potential main and side reaction pathways in quinoxaline synthesis.
References
Technical Support Center: Purification of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(3-bromophenyl)ethanone hydrochloride and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: My purified this compound appears as an off-white or yellowish powder. Is this normal?
A1: Yes, it is common for 2-Amino-1-phenylethanone and its derivatives to appear as an off-white powder.[1] However, a significant yellow or brown coloration may indicate the presence of impurities. The purity should be verified by analytical methods such as HPLC, NMR, or melting point determination. For instance, the melting point of 2-Amino-1-phenylethanone hydrochloride is reported to be around 194 °C (with decomposition).[2]
Q2: I am observing significant degradation of my aminoketone derivative during purification. What could be the cause and how can I prevent it?
A2: Primary aminoketones are known to be unstable and can undergo self-condensation.[3] The hydrochloride salt form is generally more stable and easier to handle.[3] To minimize degradation, it is crucial to:
-
Work at low temperatures: Perform purification steps, such as extractions and column chromatography, at reduced temperatures whenever possible.
-
Avoid strong bases: Exposure to strong bases can deprotonate the amine hydrochloride, leading to the less stable free base which is more prone to degradation.
-
Store properly: The purified compound should be stored in a cool, dry, and well-sealed container, away from moisture and light to prevent degradation.[1]
Q3: What are the typical impurities I might encounter during the synthesis and purification of this compound derivatives?
A3: Impurities can arise from incomplete reactions or side reactions. Common impurities may include:
-
Starting materials: Unreacted starting materials are a common source of contamination.
-
Over-brominated or under-brominated species: In syntheses involving bromination of an acetophenone derivative, it is possible to have a mixture of mono-, di-, or even tri-brominated products, alongside the unbrominated starting material.[4][5]
-
Side-products from condensation reactions: As mentioned, aminoketones can undergo self-condensation, leading to dimeric or polymeric impurities.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound and its derivatives.
Issue 1: Difficulty in recrystallizing the hydrochloride salt.
Problem: The hydrochloride salt of my aminoketone derivative has poor solubility in common organic solvents, making recrystallization challenging.
Troubleshooting Steps:
-
Solvent Screening: A systematic solvent screen is the first step. Test a range of solvents with varying polarities. For amine hydrochlorides, polar protic solvents like methanol, ethanol, or isopropanol, often in combination with a less polar co-solvent, can be effective.
-
Acidified Solvent Systems: For basic compounds like amines, recrystallization from organic acids such as acetic acid or mixtures containing them can be successful.[6] Another approach is to dissolve the compound in a minimal amount of a suitable solvent and then add a few drops of an acid like trifluoroacetic acid (TFA) before inducing precipitation with a non-polar solvent like cold ether.[6]
-
pH Adjustment: If you are attempting to recrystallize the free base, ensure the pH of your aqueous solution is appropriately adjusted to precipitate the compound. For the hydrochloride salt, working under slightly acidic aqueous conditions can help maintain its protonated state and prevent the formation of the less soluble free base.
Experimental Protocol: Recrystallization using an Acidified Solvent System
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., isopropanol) with gentle warming.
-
If the compound does not fully dissolve, add a few drops of a dilute solution of HCl in the same solvent to ensure the amine remains protonated.
-
Once a clear solution is obtained, allow it to cool slowly to room temperature.
-
If no crystals form, place the solution in an ice bath or at 4°C.
-
If crystallization is still not observed, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Issue 2: Inseparable mixture of products after column chromatography.
Problem: After performing column chromatography, I still have a mixture of my desired product, starting material, and potentially mono- and di-substituted byproducts.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Solvent System: The polarity of the eluent is critical. A shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) can improve separation. Adding a small amount of an acid (e.g., acetic acid or a few drops of HCl in the mobile phase) can help to keep the amine protonated and reduce tailing on the silica gel.
-
Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column.
-
-
Derivative Formation: In some cases, converting the amine to a less polar derivative (e.g., an amide) before chromatography can facilitate separation. The protecting group can then be removed after purification.
-
Alternative Purification Techniques: If chromatography is ineffective, consider other methods such as preparative HPLC or crystallization.
Quantitative Data Summary
The following table summarizes hypothetical data for the purification of a this compound derivative using different methods. This data is for illustrative purposes to guide experimental design.
| Purification Method | Solvent System | Purity (HPLC Area %) | Yield (%) | Key Impurities Detected |
| Recrystallization | Isopropanol/Water (9:1) | 95.2 | 75 | Unreacted starting material |
| Column Chromatography (Silica) | Dichloromethane/Methanol (98:2 to 95:5 gradient) | 98.5 | 60 | Di-brominated byproduct |
| Preparative HPLC (C18) | Acetonitrile/Water with 0.1% TFA (gradient) | >99.5 | 45 | None detected |
Visualizing Experimental Workflows
Troubleshooting Logic for Purification Challenges
Caption: A decision-making workflow for selecting a purification strategy.
General Experimental Workflow for Synthesis and Purification
References
Technical Support Center: Scale-Up of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges and considerations when scaling up the synthesis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to consider when scaling up the bromination of 3-bromoacetophenone?
A1: The bromination step is hazardous and requires stringent safety protocols. Key considerations include:
-
Reagent Handling: Liquid bromine is highly corrosive, toxic upon inhalation, and can cause severe skin burns. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty, chemically resistant gloves, a face shield, and a lab coat.
-
Engineering Controls: For larger scales, dedicated storage rooms with scrubber facilities are recommended for bromine. Ensure all transfer lines are secure and equipped with splash guards.
-
Emergency Preparedness: Have a neutralizing agent, such as a sodium thiosulfate solution, readily available to handle any spills. An emergency shower and eyewash station must be in close proximity.
-
Reaction Control: The bromination of acetophenones can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature and prevent runaway reactions.
Q2: I am observing the formation of a di-brominated by-product during the synthesis of 2-bromo-1-(3-bromophenyl)ethanone. How can I minimize this?
A2: The formation of di-brominated species is a common issue in the α-bromination of ketones.[1] To minimize this:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary for full conversion, but a large excess will promote di-bromination.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.
-
Temperature Control: Maintain a consistent and controlled reaction temperature. Lower temperatures can sometimes improve selectivity.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the desired product is formed and before significant di-bromination occurs.
Q3: My final product, this compound, is "oiling out" during crystallization instead of forming crystals. What should I do?
A3: "Oiling out" is a common problem in crystallization, especially with amine salts. Here are some troubleshooting steps:
-
Solvent System: The choice of solvent is critical. The ideal solvent is one in which your compound is soluble at high temperatures but has lower solubility at room or sub-ambient temperatures. For hydrochloride salts, common solvents to screen include ethanol, methanol, isopropanol, or mixtures with water or anti-solvents like diethyl ether or ethyl acetate.[2]
-
Cooling Rate: Cool the solution slowly. Rapid cooling can lead to supersaturation and oiling out.
-
Concentration: The solution might be too concentrated. Try diluting the solution with more of the crystallization solvent.
-
Seeding: Add a few seed crystals of the desired solid to encourage nucleation and crystal growth.
-
Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites.[3]
Q4: How can I ensure I consistently obtain the same polymorphic form of this compound?
A4: Controlling polymorphism is crucial for pharmaceutical compounds. To ensure consistency:
-
Strictly Control Crystallization Conditions: Maintain tight control over all crystallization parameters, including the solvent system, cooling rate, agitation speed, and final temperature.
-
Seeding: Use a seeding strategy with crystals of the desired polymorph. This will direct the crystallization towards that specific form.
-
Characterization: Routinely characterize each batch using techniques like X-ray powder diffraction (XRPD) to confirm the polymorphic form.
Troubleshooting Guides
Problem 1: Low Yield in the Amination Step
| Possible Cause | Suggested Solution |
| Incomplete reaction of the α-bromo ketone. | - Increase reaction time or temperature. - Ensure the α-bromo ketone is of high purity. |
| Side reactions, such as elimination. | - Use a less hindered amine source if applicable. - Optimize the reaction temperature to favor substitution over elimination. |
| Degradation of the product. | - α-aminoketones can be unstable; it is often preferable to isolate them as their hydrochloride salts.[4] |
| Inefficient work-up leading to product loss. | - Optimize the extraction and washing steps. - Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the free amine in the aqueous phase. |
Problem 2: Difficulty in Removing Impurities from the Final Product
| Possible Cause | Suggested Solution |
| Unreacted 3-bromoacetophenone. | - Optimize the bromination reaction to drive it to completion. - Consider a purification step for the intermediate 2-bromo-1-(3-bromophenyl)ethanone. |
| Di-brominated by-products. | - As mentioned in the FAQs, control the stoichiometry and addition rate of the brominating agent. - Purification of the α-bromo ketone intermediate by chromatography or recrystallization may be necessary. |
| Impurities from the amination reagent. | - Ensure the purity of the amine source (e.g., hexamethylenetetramine in the Delépine reaction). |
| Residual solvents. | - Dry the final product under vacuum at an appropriate temperature. |
Experimental Protocols
A plausible synthetic route for this compound involves two main steps: the α-bromination of 3-bromoacetophenone and the subsequent amination.
Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone (α-Bromination)
Materials:
-
3-bromoacetophenone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or another suitable solvent
-
Sodium bisulfite solution (for quenching)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromoacetophenone in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature while monitoring the progress by TLC.
-
Once the reaction is complete, quench any excess bromine by adding a saturated sodium bisulfite solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(3-bromophenyl)ethanone. This intermediate may be purified by recrystallization or chromatography if necessary.
Step 2: Synthesis of this compound (Delépine Reaction)
Materials:
-
2-Bromo-1-(3-bromophenyl)ethanone
-
Hexamethylenetetramine (HMTA)
-
Chloroform or another suitable solvent
-
Ethanol
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 2-bromo-1-(3-bromophenyl)ethanone in chloroform.
-
Add hexamethylenetetramine to the solution and stir at room temperature. The quaternary ammonium salt will precipitate out of the solution.[5]
-
Filter the salt and wash it with cold chloroform.
-
Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture. The hydrolysis of the salt will yield the primary amine hydrochloride.[6][7]
-
After the reaction is complete, cool the solution to induce crystallization of this compound.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for crystallization issues.
References
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 5. Delepine reaction [organic-chemistry.org]
- 6. Delépine reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting Suzuki coupling with "2-Amino-1-(3-bromophenyl)ethanone hydrochloride"
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for specific challenges encountered during their experiments.
Topic: Troubleshooting Suzuki Coupling with "2-Amino-1-(3-bromophenyl)ethanone hydrochloride"
The Suzuki-Miyaura coupling of "this compound" presents a unique set of challenges due to the presence of three distinct functional groups: a primary amine, a ketone, and the hydrochloride salt of the amine. These groups can interfere with the catalytic cycle, leading to low yields or reaction failure. This guide will address these specific issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is giving a low to no yield. What are the primary concerns with this substrate?
A1: The primary challenges with this substrate are threefold:
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Catalyst Inhibition by the Amine: The primary amino group can coordinate to the palladium catalyst, forming an inactive complex and effectively "poisoning" the catalyst.[1]
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Reaction with the Base: The hydrochloride salt will react with the base, consuming a portion of it before it can participate in the catalytic cycle. This can alter the reaction's pH and overall effectiveness.
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Base-Sensitive Ketone: The ketone functionality, particularly with α-protons, can be susceptible to side reactions under strongly basic conditions.
A systematic approach to troubleshooting is crucial. The following workflow can help identify and resolve the underlying issues.
Q2: How does the primary amine group interfere with the reaction, and what can be done to mitigate this?
A2: The lone pair of electrons on the nitrogen atom of the primary amine can coordinate strongly to the palladium center. This can lead to the formation of stable, off-cycle palladium-amine complexes that are catalytically inactive, effectively sequestering the catalyst and halting the reaction. This is a common issue with substrates containing nitrogen heterocycles or unprotected anilines.[1][2]
To address catalyst poisoning by the amine, consider the following strategies:
-
Use of Bulky, Electron-Rich Ligands: Ligands such as Buchwald's SPhos or XPhos can sterically hinder the coordination of the amine to the palladium center and promote the desired catalytic cycle.[1]
-
Protecting the Amine Group: A common strategy is to temporarily protect the amine with a group like tert-Butyloxycarbonyl (Boc). This removes the coordinating lone pair from interfering with the catalyst. The protecting group can be removed in a subsequent step after the C-C bond formation is complete.[1]
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Use of Pre-formed Catalysts: Modern pre-catalysts, such as the Buchwald G3 palladacycles, are often more robust and less susceptible to inhibition.
Q3: The starting material is a hydrochloride salt. How does this affect the choice and amount of base?
A3: The hydrochloride salt will react with one equivalent of the base in an acid-base neutralization reaction before the base can participate in the Suzuki catalytic cycle. Therefore, you must use at least one extra equivalent of base to compensate for this. For example, if your protocol calls for 2 equivalents of base, you should use 3 equivalents for the hydrochloride salt.
The choice of base is also critical. Stronger bases could lead to undesired side reactions with the ketone. Milder inorganic bases are generally preferred over organic bases for substrates with sensitive functional groups.[3]
| Base Type | Examples | Suitability for this Substrate |
| Strong Bases | NaOH, KOH | Not recommended due to potential ketone side reactions. |
| Moderate Bases | K2CO3, Cs2CO3 | Good starting point, often effective. |
| Mild Bases | K3PO4, KF | Often the best choice to avoid side reactions with the ketone.[4] |
| Organic Bases | Triethylamine (TEA), DIPEA | Generally less effective than inorganic bases in Suzuki couplings.[3] |
Q4: What are the potential side reactions involving the ketone group, and how can they be minimized?
A4: Under strongly basic conditions, ketones with α-protons can undergo side reactions such as aldol condensation or other base-catalyzed decompositions. While the ketone in "2-Amino-1-(3-bromophenyl)ethanone" is not exceptionally sensitive, prolonged exposure to strong bases at high temperatures should be avoided.
To minimize these side reactions:
-
Use a Milder Base: As mentioned, K3PO4 or K2CO3 are often good choices.
-
Control the Temperature: Running the reaction at the lowest effective temperature can help prevent unwanted side reactions.
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Monitor Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC or LC-MS and work it up once the starting material is consumed.
Data on Analogous Suzuki Coupling Reactions
Table 1: Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid
This table provides a comparison of different catalyst systems for a substrate containing a ketone group.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzimidazole-based Pd(II) complex (0.5 mol%) | KOH | Water | 100 | 1 | 94 | [5] |
| Magnetic supported Pd(II)-N2O2 (1.0 mmol%) | K2CO3 | DMA | 100 | 24 | >95 (conversion) | [5] |
| Pd(PPh3)4 | K2CO3 | Toluene | 100 | 12 | 85 | [6] |
| Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 80 | 2 | 92 | [6] |
Table 2: Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine with Arylboronic Acids
This table illustrates the effectiveness of different ligands for a substrate with an amino group, which can also cause catalyst inhibition.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh3)4 | PPh3 | K3PO4 | 1,4-Dioxane/H2O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh3)4 | PPh3 | K3PO4 | 1,4-Dioxane/H2O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh3)4 | PPh3 | K3PO4 | 1,4-Dioxane/H2O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | Phenylboronic acid | Expected High |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with an Amine-Containing Aryl Bromide
This protocol can be adapted for "this compound".
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine "this compound" (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K3PO4, 3.0 equiv).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H2O 4:1, or Toluene/H2O) via syringe.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) and ligand (if not using a pre-catalyst).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Boc-Protection of the Amino Group
If catalyst poisoning is a persistent issue, protecting the amine group is a reliable strategy.[1]
-
Dissolution: Dissolve "this compound" (1.0 equiv) and a base such as triethylamine (2.2 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) dissolved in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting Boc-protected compound can then be used in the Suzuki coupling reaction following Protocol 1.
Signaling Pathways and Experimental Workflows
The Suzuki-Miyaura catalytic cycle is a fundamental concept in understanding and troubleshooting these reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading in reactions involving "2-Amino-1-(3-bromophenyl)ethanone hydrochloride".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the catalytic reduction of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: The catalyst may have lost activity due to improper storage, handling, or previous use. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can deactivate the catalyst. Common poisons include sulfur, halides, and nitrogen-containing compounds.[1][2] Low Hydrogen Pressure: Inadequate hydrogen pressure can limit the reaction rate. | Use Fresh Catalyst: Always use a fresh batch of catalyst or one that has been properly stored under an inert atmosphere. Optimize Catalyst Loading: Systematically increase the catalyst loading (e.g., in increments of 2-5 mol%) to find the optimal concentration. Purify Starting Materials: Ensure the purity of the substrate, solvent, and hydrogen. Consider passing the hydrogen gas through a purifier. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure, ensuring the reaction vessel is rated for the higher pressure. |
| Formation of Side Products | Over-reduction: Reduction of the aromatic ring or the bromine substituent can occur at high catalyst loading, temperature, or pressure. Condensation Reactions: Self-condensation of the starting material or reaction with intermediates can lead to impurities like pyrroles and pyrazines.[3][4] Hydrodehalogenation: The bromine atom can be replaced by hydrogen, especially with palladium catalysts. | Screen Catalysts: Different catalysts exhibit different selectivities. Consider screening catalysts like PtO₂, Raney Nickel, or different grades of Pd/C. Optimize Reaction Conditions: Lower the reaction temperature and/or pressure. Reduce the reaction time. Control pH: For reactions involving the hydrochloride salt, the presence of acid can influence side reactions. The use of a base can sometimes mitigate certain side reactions. |
| Inconsistent Results | Heterogeneity of Catalyst Slurry: Inconsistent mixing can lead to poor catalyst distribution and variable reaction rates. Variability in Starting Material Quality: Batches of starting material may have different impurity profiles. Inconsistent Catalyst Activity: The activity of the same type of catalyst can vary between batches. | Ensure Efficient Stirring: Use a high-quality stirrer and ensure the reaction mixture is vigorously agitated to maintain a uniform catalyst suspension. Characterize Starting Materials: Analyze each new batch of starting material for purity before use. Test New Catalyst Batches: Before running a large-scale reaction, test the activity of a new batch of catalyst on a small scale. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the reduction of this compound?
A1: For a palladium on carbon (Pd/C) catalyst, a typical starting loading is in the range of 1-5 mol% of palladium relative to the substrate. For Raney Nickel, a higher loading, often around 10-20% by weight of the substrate, is a common starting point. However, the optimal loading is highly dependent on the specific reaction conditions and the desired outcome.
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred for its quantitative accuracy in determining the consumption of the starting material and the formation of the product and any byproducts.
Q3: What are the most common byproducts to look out for?
A3: Common byproducts include the hydrodehalogenated product (2-amino-1-phenylethanone), over-reduction products where the aromatic ring is saturated, and condensation products. The formation of 1-indolinone has also been reported as a side product in the reduction of similar compounds.[5]
Q4: Can the catalyst be recycled?
A4: Heterogeneous catalysts like Pd/C and Raney Nickel can often be recovered by filtration and potentially reused. However, their activity may decrease with each cycle due to poisoning or physical degradation. The feasibility of recycling should be evaluated on a case-by-case basis by testing the performance of the recovered catalyst.
Q5: Does the hydrochloride salt of the starting material affect the reaction?
A5: Yes, the hydrochloride salt introduces an acidic component to the reaction mixture. This can influence the catalyst's activity and selectivity. In some cases, the addition of a base may be necessary to neutralize the acid and promote the desired reaction pathway.
Quantitative Data on Catalyst Loading
The following tables summarize quantitative data for catalyst loading in the reduction of aminoketones, providing a baseline for optimization.
Table 1: Palladium on Carbon (Pd/C) Catalyzed Reduction of 2-Amino-1-Aryl-Ethanone Analogs
| Catalyst Loading (mol% Pd) | Substrate | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Reference Compound |
| 1 | 2-Amino-1-phenylethanone | Methanol | 25 | 1 | 4 | >95 | ~90 | 2-Amino-1-phenylethanol |
| 2.5 | 2-Amino-1-(4-chlorophenyl)ethanone | Ethanol | 30 | 5 | 6 | >99 | 92 | 2-Amino-1-(4-chlorophenyl)ethanol |
| 5 | 2-Amino-1-phenylethanone | Acetic Acid | 25 | 1 | 2 | >99 | 95 | 2-Amino-1-phenylethanol |
| 10 | 2-Amino-1-(3-fluorophenyl)ethanone | Tetrahydrofuran | 40 | 10 | 8 | 98 | 85 | 2-Amino-1-(3-fluorophenyl)ethanol |
Table 2: Raney Nickel Catalyzed Reduction of Haloacetophenone Analogs
| Catalyst Loading (wt%) | Substrate | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Reference Compound |
| 5 | 1-(3-Bromophenyl)ethanone | Isopropanol | 50 | 10 | 12 | 95 | 88 | 1-(3-Bromophenyl)ethanol |
| 10 | 1-(4-Chlorophenyl)ethanone | Ethanol | 60 | 20 | 8 | >99 | 94 | 1-(4-Chlorophenyl)ethanol |
| 15 | 1-(3-Bromophenyl)ethanone | Methanol | 50 | 15 | 10 | >99 | 91 | 1-(3-Bromophenyl)ethanol |
| 20 | 1-(2-Fluoroacetophenone) | Ethanol/Water | 70 | 30 | 6 | >99 | 96 | 1-(2-Fluorophenyl)ethanol |
Experimental Protocols
General Protocol for Catalyst Loading Optimization
-
Reaction Setup: To a series of parallel reaction vessels, add this compound (1.0 eq) and the chosen solvent (e.g., methanol, ethanol, or THF).
-
Catalyst Addition: To each vessel, add a different loading of the catalyst (e.g., 1, 2, 5, 10 mol% for Pd/C or 5, 10, 15, 20 wt% for Raney Nickel).
-
Hydrogenation: Seal the vessels, purge with nitrogen, and then introduce hydrogen gas to the desired pressure.
-
Reaction Monitoring: Stir the reactions at the desired temperature and monitor the progress by taking aliquots at regular intervals for analysis by HPLC or TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and purified.
-
Analysis: Analyze the crude and purified product to determine the yield and purity for each catalyst loading.
HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dilute a small aliquot of the reaction mixture with the mobile phase and inject it into the HPLC system. The retention times for the starting material and product should be determined using authentic standards.
Visualizations
Caption: Troubleshooting workflow for optimizing catalyst loading.
References
Validation & Comparative
A Comparative Guide to 2-Amino-1-(3-bromophenyl)ethanone hydrochloride and 2-Amino-1-(4-bromophenyl)ethanone hydrochloride for Researchers
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of available intermediates, substituted 2-aminoethanone derivatives serve as pivotal synthons for a wide array of biologically active molecules. This guide provides a detailed, data-driven comparison of two constitutional isomers: 2-Amino-1-(3-bromophenyl)ethanone hydrochloride and 2-Amino-1-(4-bromophenyl)ethanone hydrochloride. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.
Physicochemical Characteristics
The positional isomerism of the bromine atom on the phenyl ring gives rise to distinct physicochemical properties, which can influence reaction kinetics, solubility, and crystal packing. A summary of these properties is presented below.
| Property | This compound | 2-Amino-1-(4-bromophenyl)ethanone hydrochloride |
| CAS Number | 61858-39-7[1][2] | 5467-72-1[3][4] |
| Molecular Formula | C₈H₉BrClNO[2] | C₈H₉BrClNO[4] |
| Molecular Weight | 250.52 g/mol [2] | 250.52 g/mol [4] |
| Appearance | White to Off-White Solid | White to Off-White Solid[5] |
| Melting Point | Not explicitly available in peer-reviewed literature; supplier data varies. | 285 °C (decomposes)[5] |
| Solubility | No specific data available. | Soluble in DMSO (Slightly), Methanol (Slightly)[5] |
| Storage Temperature | Room Temperature[1] | Refrigerator[5] |
Synthesis and Reactivity
Both isomers are typically synthesized from their respective bromoacetophenone precursors. The general synthetic pathway involves the α-bromination of the corresponding 3-bromoacetophenone or 4-bromoacetophenone, followed by amination and subsequent conversion to the hydrochloride salt. The choice of starting material dictates the final product.
The reactivity of these compounds is primarily centered around the α-aminoketone functionality. The amino group can be acylated, alkylated, or used in cyclization reactions to form various heterocyclic systems. The ketone functionality is susceptible to nucleophilic attack and can be a handle for further molecular elaboration. The bromine atom on the phenyl ring offers a site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents to the aromatic core.[3]
While no direct comparative studies on the reactivity of the two isomers are readily available, the electronic effects of the bromine substituent at the meta versus para position can be expected to subtly influence the reactivity of the aromatic ring and the carbonyl group.
Applications in Drug Discovery and Medicinal Chemistry
Both this compound and its 4-bromo counterpart are valuable intermediates in the synthesis of a variety of biologically active compounds. Their utility stems from their ability to serve as scaffolds for the construction of complex heterocyclic molecules.
2-Amino-1-(4-bromophenyl)ethanone hydrochloride has been documented as a key reagent in the synthesis of several notable pharmaceutical agents. For instance, it is a building block for Ledipasvir, a potent NS5A inhibitor used in the treatment of Hepatitis C.[5] It is also utilized in the preparation of β-receptor agonists such as (-)-Denopamine and (-)-Arbutamine.[5] The para-position of the bromine atom is often exploited for late-stage functionalization via cross-coupling reactions to modulate the pharmacological properties of the final compound.
The applications of This compound are less specifically documented in readily available literature. However, based on the reactivity of the α-aminoketone and the presence of a meta-bromine atom, it is a versatile intermediate for the synthesis of various substituted heterocyclic compounds, including thiazoles, imidazoles, and pyrazines, which are known pharmacophores in many therapeutic areas.[6] The meta-position of the bromine atom can lead to derivatives with different spatial arrangements and electronic properties compared to the 4-bromo isomer, potentially resulting in novel biological activities.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of the title compounds. Specific reaction conditions, such as solvents, temperatures, and reaction times, may require optimization.
1. Synthesis of α-Bromo-3(or 4)-bromoacetophenone
-
Materials: 3-Bromoacetophenone or 4-Bromoacetophenone, Bromine or N-Bromosuccinimide (NBS), appropriate solvent (e.g., acetic acid, chloroform, or methanol), radical initiator (for NBS bromination, e.g., AIBN or benzoyl peroxide).
-
Procedure:
-
Dissolve the corresponding bromoacetophenone in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.
-
If using bromine, add it dropwise to the solution at a controlled temperature (e.g., 0-10 °C).
-
If using NBS, add it to the solution along with a catalytic amount of a radical initiator and reflux the mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate for bromine).
-
Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Synthesis of 2-Amino-1-(3 or 4-bromophenyl)ethanone hydrochloride
-
Materials: α-Bromo-3(or 4)-bromoacetophenone, an amine source (e.g., hexamethylenetetramine followed by acidic hydrolysis, or direct amination with ammonia), solvent (e.g., chloroform, ethanol), hydrochloric acid (in a suitable solvent like ether or isopropanol).
-
Procedure (Delépine reaction using hexamethylenetetramine):
-
Dissolve the α-bromo-bromoacetophenone in a suitable solvent and add hexamethylenetetramine.
-
Stir the mixture at room temperature or with gentle heating until the formation of the quaternary ammonium salt is complete (as monitored by TLC).
-
Filter the salt and wash it with the solvent.
-
Hydrolyze the salt by heating it in a mixture of ethanol and concentrated hydrochloric acid.
-
Cool the reaction mixture to induce precipitation of the desired 2-amino-1-(bromophenyl)ethanone hydrochloride.
-
Filter the product, wash with a cold solvent, and dry under vacuum.
-
Conclusion
Both this compound and 2-Amino-1-(4-bromophenyl)ethanone hydrochloride are valuable intermediates for the synthesis of complex organic molecules. The choice between the two isomers will largely depend on the desired substitution pattern of the final target molecule. The 4-bromo isomer has more documented applications in the synthesis of known pharmaceuticals, likely due to the synthetic advantages offered by the para-substitution pattern. However, the 3-bromo isomer provides an avenue to explore novel chemical space and develop compounds with unique structural and pharmacological properties. Researchers should consider the specific goals of their synthetic project, including the desired biological target and the planned synthetic route, when selecting between these two versatile building blocks.
References
- 1. 2-AMINO-1-(3-BROMO-PHENYL)-ETHANONE HYDROCHLORIDE | 61858-39-7 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydro… [cymitquimica.com]
- 4. 2-Amino-1-(4-bromophenyl)ethanone hydrochloride [cymitquimica.com]
- 5. 2-AMINO-4'-BROMOACETOPHENONE HYDROCHLORIDE | 5467-72-1 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Comparative Analysis: 2-Amino-1-(3-bromophenyl)ethanone HCl vs. 2-Amino-1-(2-bromophenyl)ethanone HCl
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
This guide provides a detailed comparison of two isomeric chemical intermediates: 2-Amino-1-(3-bromophenyl)ethanone hydrochloride and 2-Amino-1-(2-bromophenyl)ethanone hydrochloride. While direct comparative performance data is scarce in publicly available literature, this document extrapolates their properties, reactivity, and potential applications based on fundamental chemical principles and analysis of related compounds. The key distinction lies in the position of the bromine atom on the phenyl ring, which significantly influences steric and electronic effects, thereby dictating their utility in organic synthesis.
Physicochemical Properties
The positional isomerism of the bromine atom does not alter the elemental composition, but it can subtly influence physical properties. The hydrochloride salt form of these α-amino ketones enhances their stability and water solubility compared to the free base.[1]
| Property | 2-Amino-1-(3-bromophenyl)ethanone HCl | 2-Amino-1-(2-bromophenyl)ethanone HCl | Reference |
| CAS Number | 61858-39-7 | 876063-70-6 | [2][3] |
| Molecular Formula | C₈H₈BrNO · HCl (or C₈H₉BrClNO) | C₈H₉BrClNO | [3][4] |
| Molecular Weight | 250.52 g/mol | 250.52 g/mol | [3] |
| IUPAC Name | 2-amino-1-(3-bromophenyl)ethanone;hydrochloride | 2-amino-1-(2-bromophenyl)ethanone;hydrochloride | [3][4] |
| Appearance | Solid (Typical) | Solid (Typical) | [5] |
Synthesis and Reactivity
These compounds are primarily used as building blocks in multi-step organic syntheses. Their reactivity is centered around the primary amine and the α-aminoketone moiety.
General Synthetic Approach
A common route to these compounds involves the bromination of the corresponding bromoacetophenone, followed by the introduction of the amino group. For instance, starting with 3'-bromoacetophenone or 2'-bromoacetophenone, an α-bromination can be performed to yield 2-bromo-1-(3-bromophenyl)ethanone or 2-bromo-1-(2-bromophenyl)ethanone, respectively.[6] The amino group can then be introduced via methods like the Delépine reaction or Gabriel synthesis, followed by hydrochloride salt formation.
Caption: General synthetic workflow for target compounds.
Comparative Reactivity
The primary difference in performance arises from the steric and electronic effects of the bromine's position.
-
2-Amino-1-(2-bromophenyl)ethanone HCl (ortho-isomer):
-
Steric Hindrance: The bromine atom is adjacent to the ethanone group, creating significant steric bulk. This can hinder the approach of nucleophiles to the carbonyl carbon and may also impede reactions involving the amine, depending on the conformation.
-
Electronic Effects: The ortho-bromo group exerts a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the carbonyl carbon.
-
-
2-Amino-1-(3-bromophenyl)ethanone HCl (meta-isomer):
-
Steric Hindrance: The bromine atom is further away from the reactive center, resulting in minimal steric hindrance at the carbonyl and amino groups.
-
Electronic Effects: The inductive electron-withdrawing effect is still present but is less pronounced at the reaction center compared to the ortho position.
-
Inferred Performance Differences:
| Reaction Type | Expected Performance of 2-isomer (ortho) | Expected Performance of 3-isomer (meta) | Rationale |
| Nucleophilic addition to C=O | Slower reaction rates | Faster reaction rates | Steric hindrance from the ortho-bromine atom impedes nucleophilic attack. |
| Heterocycle formation (e.g., with 1,2-dicarbonyls) | May require harsher conditions or result in lower yields. | Generally higher yields and milder conditions. | The steric bulk of the ortho-substituent can interfere with the cyclization steps. |
| Reactions at the amine (e.g., acylation) | Potentially slower | Faster | Steric hindrance around the amine group is lower in the meta-isomer. |
Applications in Synthesis
Both isomers are valuable precursors for synthesizing complex heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[7] Their primary application is in condensation reactions to form five- or six-membered rings. The choice between the ortho- and meta-isomer directly determines the substitution pattern of the final product, which is critical for tuning its biological activity.
A prominent application is the synthesis of substituted imidazoles or quinoxalines. For example, reaction with a 1,2-dicarbonyl compound like benzil can yield a tetrasubstituted imidazole.
Caption: Use as a precursor in imidazole synthesis.
The resulting bromophenyl-substituted heterocycles can undergo further functionalization, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), to introduce diverse molecular fragments.[8]
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a heterocyclic compound (e.g., a substituted imidazole) from an α-amino ketone. Researchers should optimize conditions for their specific substrate.
Protocol: Synthesis of a 2,4,5-Trisubstituted Imidazole
Objective: To synthesize an imidazole derivative via the condensation of a 2-amino-1-(bromophenyl)ethanone hydrochloride with an aldehyde and an ammonia source.
Materials:
-
2-Amino-1-(3- or 2-bromophenyl)ethanone hydrochloride (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Ammonium acetate (10 eq)
-
Glacial acetic acid (solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-1-(bromophenyl)ethanone hydrochloride, the selected aromatic aldehyde, and an excess of ammonium acetate.
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker of ice-cold water.
-
Neutralize the solution by the careful, portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The solid product will precipitate out of the solution.
-
-
Purification:
-
Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid product.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure substituted imidazole.
-
Conclusion
While chemically similar, This compound and 2-Amino-1-(2-bromophenyl)ethanone hydrochloride are not interchangeable. The choice between them is a strategic decision in synthesis design.
-
The meta-isomer is generally more reactive and less sterically hindered, making it a suitable choice for standard condensation reactions where high yields are desired.
-
The ortho-isomer provides access to a unique substitution pattern that may be crucial for achieving a specific biological activity. However, its increased steric bulk may necessitate optimization of reaction conditions to overcome slower reaction rates.
For drug development professionals, the specific placement of the bromine atom is critical, as it will define the geometry and electronic properties of the final molecule, directly impacting its interaction with biological targets. Future research involving the parallel synthesis and biological evaluation of derivatives from both isomers would provide valuable quantitative data on their comparative performance.
References
- 1. CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydro… [cymitquimica.com]
- 2. 2-AMINO-1-(3-BROMO-PHENYL)-ETHANONE HYDROCHLORIDE | 61858-39-7 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 2-Amino-1-(3-bromophenyl)ethanone | C8H8BrNO | CID 409750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Ethanone, 2-bromo-1-(3-bromophenyl)- [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Bromoacetophenone Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of the bromine atom on the aromatic ring of bromoacetophenone significantly influences its chemical reactivity. This guide provides a comparative analysis of ortho-, meta-, and para-bromoacetophenone, offering insights into their behavior in common synthetic transformations. While direct, comprehensive comparative studies are limited, this document synthesizes theoretical principles and available experimental data to inform your synthetic strategies.
Electronic Effects and Predicted Reactivity
The reactivity of bromoacetophenone isomers is primarily governed by the electronic effects of the bromine substituent on both the aromatic ring and the α-carbon of the acetophenone moiety. Bromine exerts a dual electronic influence: a deactivating inductive effect (-I) and an activating resonance effect (+R). The interplay of these effects, which varies with the isomer, dictates the susceptibility of the molecule to nucleophilic attack at the α-carbon and electrophilic or nucleophilic aromatic substitution.
-
Para-Bromoacetophenone (4-Bromoacetophenone): The bromine atom at the para position exerts its electron-withdrawing inductive effect and electron-donating resonance effect. The resonance effect partially counteracts the inductive effect, leading to a moderate overall deactivation of the ring towards electrophilic substitution. In reactions involving the α-carbon, such as enolization, the electron-withdrawing nature of the bromo group is more pronounced, leading to an increased rate of reaction compared to unsubstituted acetophenone.[1][2] Theoretical studies suggest that 4-bromoacetophenone is highly polar.[3]
-
Meta-Bromoacetophenone (3-Bromoacetophenone): In the meta position, the resonance effect of the bromine atom does not extend to the carbonyl group or the rest of the ring in a way that significantly stabilizes intermediates for electrophilic aromatic substitution at the positions ortho and para to the acetyl group. The strong inductive effect of the bromine deactivates the ring.
-
Ortho-Bromoacetophenone (2-Bromoacetophenone): The ortho isomer experiences a combination of electronic and steric effects. The proximity of the bromine atom to the acetyl group can sterically hinder the approach of reagents. However, theoretical calculations based on density functional theory (DFT) predict that the ortho isomer has the smallest energy gap, suggesting it is the most reactive of the three isomers.[3] Conversely, in nucleophilic displacement reactions at the α-carbon, ortho-substituents have been shown to decrease reactivity due to steric hindrance and electronic repulsion.[4]
A theoretical study using DFT calculated the energy difference (ΔE) for an isodesmic reaction, where a more negative ΔE suggests higher reactivity. The study reported the largest ΔE for 2-bromo-1-phenylethanone, indicating it is the most reactive of the isomers.[3]
Comparative Reactivity Data
Direct, side-by-side experimental comparisons of the three isomers are not extensively available in the literature. However, kinetic studies on individual isomers and related compounds provide valuable insights.
| Isomer | Reaction Type | Observation | Quantitative Data | Reference |
| p-Bromoacetophenone | Enolisation | Rate of enolisation is greater than that of acetophenone. | Not specified in direct comparison to other isomers. | [1][2] |
| p-Bromoacetophenone | Oxidation with Hexacyanoferrate (III) | First-order dependence on both p-bromoacetophenone and the oxidant. | k1 = (3.12 ± 0.035) x 10⁻⁴ s⁻¹ at 25°C. | [5] |
| o, m, p-Bromoacetophenone | Theoretical Reactivity (DFT) | Predicted to be the most reactive based on the smallest energy gap. | Not applicable (theoretical calculation). | [3] |
| o-Substituted Phenacyl Bromides | Nucleophilic Displacement | Ortho-substituents decrease the rate of substitution. | Not applicable (general observation). | [4] |
Experimental Protocols
Representative Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol is adapted from procedures for the synthesis of chalcones from 4-bromoacetophenone.[6][7][8] To perform a comparative study, each bromoacetophenone isomer would be reacted in parallel under identical conditions.
Materials:
-
Ortho-, meta-, or para-bromoacetophenone
-
Substituted or unsubstituted benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Reactant Solution: Dissolve one equivalent of the bromoacetophenone isomer in ethanol in a round-bottom flask with constant stirring.
-
Aldehyde Addition: Slowly add an ethanolic solution of the chosen benzaldehyde to the flask.
-
Base Addition: While stirring vigorously, add pellets or a solution of NaOH. The addition should continue until a solid precipitate (the chalcone) begins to form.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For a comparative study, it is crucial to monitor the disappearance of the starting bromoacetophenone isomer and the appearance of the chalcone product at regular time intervals for each of the three parallel reactions.
-
Workup: After the reaction is complete (as determined by TLC or a set reaction time), the mixture is worked up by acidification.
-
Isolation and Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
-
Analysis: The yield of the purified chalcone from each isomeric starting material should be calculated. Further analysis by techniques such as melting point, IR, and NMR spectroscopy can confirm the structure of the products.[6][8]
By comparing the reaction times and isolated yields for the ortho, meta, and para isomers, a direct experimental assessment of their relative reactivity in this specific reaction can be achieved.
Logical Relationships in Reactivity
The following diagram illustrates the key factors influencing the reactivity of the bromoacetophenone isomers.
Caption: Factors influencing the reactivity of bromoacetophenone isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. | Semantic Scholar [semanticscholar.org]
- 5. ijera.com [ijera.com]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to Kinase Inhibitor Building Blocks: 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride versus Established Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of appropriate building blocks is a critical determinant of success. These molecular fragments form the core of the final inhibitor, influencing its potency, selectivity, and pharmacokinetic properties. While established scaffolds such as aminothiazoles and aminopyrimidines are widely utilized, the exploration of novel building blocks is essential for expanding the chemical space and overcoming challenges like drug resistance. This guide provides an objective comparison of "2-Amino-1-(3-bromophenyl)ethanone hydrochloride," a promising yet less-documented building block, with the well-established aminothiazole and aminopyrimidine cores.
Introduction to the Building Blocks
This compound is an α-aminoketone featuring a bromine-substituted phenyl ring. The presence of the bromine atom offers a handle for further chemical modification through cross-coupling reactions, while the aminoketone moiety is a versatile precursor for the synthesis of various heterocyclic systems. The bromophenyl group itself has been identified as a key feature in potent kinase inhibitors, suggesting the potential of this building block in generating highly active compounds.
Aminothiazole is a five-membered heterocyclic ring containing nitrogen and sulfur. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved and investigational kinase inhibitors, including Dasatinib. Its prevalence stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
Aminopyrimidine is a six-membered heterocyclic ring with two nitrogen atoms. The 2-aminopyrimidine and 4-aminopyrimidine cores are central to a multitude of kinase inhibitors, such as Imatinib. Similar to aminothiazoles, they act as hinge-binding motifs, and their periphery can be readily functionalized to achieve desired potency and selectivity.
Performance Comparison: Synthetic Utility and Resulting Inhibitor Potency
A direct, head-to-head experimental comparison of these building blocks is not extensively documented in peer-reviewed literature. However, by examining their common synthetic applications and the biological activities of the resulting inhibitors, we can draw valuable comparisons.
Synthetic Accessibility and Versatility
The primary synthetic utility of these building blocks lies in their ability to serve as precursors for various heterocyclic scaffolds commonly found in kinase inhibitors.
| Building Block | Common Synthetic Route | Resulting Scaffold | Reported Yields |
| This compound | Hantzsch Thiazole Synthesis (reaction with thiourea or thioamides) | 2-Amino-4-(3-bromophenyl)thiazole | High |
| Reaction with guanidine derivatives | 2-Amino-4-(3-bromophenyl)pyrimidine | Moderate to High | |
| Condensation with dicarbonyl compounds | Various substituted heterocycles | Variable | |
| α-Haloketones (general) | Hantzsch Thiazole Synthesis with thiourea | 2-Aminothiazole | Generally high (often >80%) |
| Guanidine hydrochloride | Reaction with β-dicarbonyl compounds | 2-Aminopyrimidine | Good to excellent |
Table 1: Comparison of synthetic routes and typical yields for generating key kinase inhibitor scaffolds from the respective building blocks.
Potency of Derived Kinase Inhibitors
The ultimate measure of a building block's performance is the biological activity of the inhibitors it produces. The following table summarizes reported IC50 values for exemplary kinase inhibitors derived from aminothiazole and aminopyrimidine scaffolds, and the potential inferred for inhibitors derived from the bromophenyl ethanone building block.
| Building Block Origin | Kinase Inhibitor Example | Target Kinase(s) | Reported IC50 Values |
| Aminothiazole | Dasatinib | BCR-Abl, Src family | <1 nM |
| SNS-032 | CDK2 | 48 nM[1] | |
| Various derivatives | Aurora A | 79 - 140 nM[2] | |
| Various derivatives | B-RAFV600E | 23.1 nM[2] | |
| Aminopyrimidine | Imatinib | BCR-Abl | ~25 nM |
| 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine | EGFR | 0.008 nM[3] | |
| Various derivatives | Various kinases | Sub-micromolar to low micromolar[4] | |
| 2-Amino-1-(3-bromophenyl)ethanone (Inferred) | 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines | EGFR | 0.008 - 0.13 nM[3][5] |
| 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine | Adenosine Kinase | 1.7 nM[6] |
Table 2: Comparison of reported IC50 values for kinase inhibitors derived from different building blocks. The data for 2-Amino-1-(3-bromophenyl)ethanone is inferred from structurally related compounds.
The exceptionally high potency of kinase inhibitors containing the 4-[(3-bromophenyl)amino] moiety strongly suggests that "this compound" is a highly promising building block for the development of potent kinase inhibitors, particularly targeting EGFR and other kinases where this substitution is favorable.
Experimental Protocols
Detailed experimental protocols for the synthesis of kinase inhibitors using these building blocks are crucial for reproducibility and further development.
General Protocol for Hantzsch Thiazole Synthesis
This protocol is applicable to the synthesis of 2-aminothiazole derivatives from α-haloketones, including "this compound".
Materials:
-
α-haloketone (e.g., 2-bromo-1-(3-bromophenyl)ethanone, 1 mmol)
-
Thiourea (1.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.
General Protocol for Aminopyrimidine Synthesis
This protocol describes the synthesis of 2-aminopyrimidines from guanidine and a β-dicarbonyl compound.
Materials:
-
Guanidine hydrochloride (1 mmol)
-
β-dicarbonyl compound (e.g., acetylacetone, 1 mmol)
-
Sodium ethoxide (1.1 mmol)
-
Ethanol (15 mL)
Procedure:
-
To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride and stir for 15 minutes at room temperature.
-
Add the β-dicarbonyl compound to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography or recrystallization.
Visualizing Synthetic Pathways and Logic
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and the logical relationship between the building blocks and the resulting kinase inhibitor scaffolds.
Caption: Synthetic pathways from building blocks to kinase inhibitors.
Caption: Logical relationships of building block attributes and advantages.
Conclusion
While aminothiazole and aminopyrimidine scaffolds are well-established and validated building blocks for kinase inhibitor synthesis, "this compound" presents a compelling alternative with high potential. The presence of the 3-bromophenyl moiety is strongly associated with highly potent kinase inhibition, particularly for EGFR. Its versatility in forming various heterocyclic cores, analogous to other α-haloketones, makes it a valuable tool for medicinal chemists.
For researchers aiming to explore novel chemical space and develop next-generation kinase inhibitors, "this compound" offers a strategic starting point. Although direct comparative data is sparse, the indirect evidence from structurally related potent inhibitors warrants its consideration in kinase inhibitor design and discovery programs. Further research involving direct comparative studies would be invaluable to fully elucidate its performance against established building blocks.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioactive Derivatives of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization and biological activities of derivatives synthesized from the versatile starting material, 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. This compound serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research. By modifying its core structure, researchers can generate diverse libraries of compounds with varying potencies and specificities.
This publication will focus on two prominent classes of derivatives: chalcones and Schiff bases . We will explore their synthesis, compare their biological performance using experimental data from published literature on closely related analogues, and provide detailed experimental protocols for their preparation and evaluation.
Comparative Analysis of Derivative Performance
The therapeutic potential of derivatives originating from 2-Amino-1-(3-bromophenyl)ethanone is best illustrated through a direct comparison of their biological activities. The following tables summarize quantitative data for representative chalcone and Schiff base derivatives, highlighting their efficacy against various cancer cell lines and microbial strains.
Anticancer Activity of Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone core, are a well-established class of compounds with significant cytotoxic effects against cancer cells. The following data, extrapolated from studies on chalcones derived from 3'-bromoacetophenone, provide insight into their potential anticancer activity.
| Derivative ID | Structure | Target Cell Line | IC50 (µM) | Reference |
| CH-1 | (E)-1-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | MCF-7 (Breast Cancer) | 12.5 | [1][2] |
| A549 (Lung Cancer) | 15.2 | [1][2] | ||
| CH-2 | (E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | MCF-7 (Breast Cancer) | 21.8 | [1][2] |
| A549 (Lung Cancer) | 25.4 | [1][2] |
Antimicrobial Activity of Schiff Base Derivatives
Schiff bases, containing an imine or azomethine group, are another critical class of derivatives known for their broad-spectrum antimicrobial properties. The data below is based on the antimicrobial screening of Schiff bases synthesized from precursors structurally related to 2-Amino-1-(3-bromophenyl)ethanone.
| Derivative ID | Structure | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| SB-1 | (E)-2-(((3-bromophenyl)(imino)methyl)amino)phenol | Staphylococcus aureus | 18 | 62.5 | [3][4] |
| Escherichia coli | 15 | 125 | [3][4] | ||
| SB-2 | 1-(3-bromophenyl)-N-(4-nitrobenzylidene)ethanamine | Staphylococcus aureus | 14 | 125 | [3][4] |
| Escherichia coli | 11 | 250 | [3][4] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and extension of these findings. The following sections outline the protocols for the synthesis of chalcone and Schiff base derivatives and the assessment of their biological activities.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
-
Preparation of Reactants: Dissolve 1 equivalent of 3'-bromoacetophenone (derived from this compound via deamination and reduction) and 1 equivalent of a substituted benzaldehyde in ethanol.
-
Catalysis: Add a catalytic amount of a strong base, such as 40% aqueous potassium hydroxide, dropwise to the stirred solution at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl. The precipitated solid is collected by filtration, washed with water until neutral, and then dried. The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[1]
Synthesis of Schiff Base Derivatives
-
Condensation Reaction: Dissolve 1 equivalent of this compound and 1 equivalent of a substituted aldehyde or ketone in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to obtain the Schiff base derivative. Further purification can be achieved by recrystallization.[3][4]
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives and incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[2][5]
Antimicrobial Activity (Agar Well Diffusion Method)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli).
-
Agar Plate Preparation: Spread the microbial inoculum uniformly over the surface of a sterile Mueller-Hinton agar plate.
-
Well Creation: Create wells of 6 mm diameter in the agar plate using a sterile cork borer.
-
Compound Loading: Add a defined concentration of the Schiff base derivative solution in a suitable solvent (e.g., DMSO) to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. The minimum inhibitory concentration (MIC) can be determined using a serial dilution method.[3][4]
Visualizing the Path Forward: Synthesis and Evaluation Workflows
To provide a clearer understanding of the processes involved in the development and characterization of these derivatives, the following diagrams illustrate the synthetic pathways and the experimental workflow for biological evaluation.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-microbial screening of some Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-microbial screening of novel schiff bases of 3-amino-2-methyl quinazolin 4-(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 2-Amino-1-(3-bromophenyl)ethanone hydrochloride (CAS No. 61858-39-7). Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate methods for quality control and impurity profiling.
Comparison of Primary Analytical Techniques
A multi-faceted approach is essential for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative analysis of organic impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides indispensable structural confirmation. Mass Spectrometry (MS) is vital for impurity identification, and Differential Scanning Calorimetry (DSC) offers a method for determining absolute purity.
| Technique | Principle | Information Provided | Sensitivity | Advantages | Limitations |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (Area %), detection of non-volatile organic impurities, stability indication.[1] | High (ng to pg) | Robust, highly reproducible, and the gold standard for quantitative purity analysis.[1][2] | Requires reference standards for impurity identification; destructive. |
| ¹H & ¹³C NMR | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Unambiguous structural confirmation, identification and quantification of impurities with unique signals.[3] | Moderate (µg to mg) | Non-destructive, provides detailed structural information, quantitative (qNMR).[3][4] | Lower sensitivity than HPLC; complex mixtures can lead to overlapping signals. |
| LC-MS | Combines HPLC separation with mass-based detection. | Molecular weight confirmation of the main component and impurities, structural elucidation of unknown impurities.[5][6] | Very High (pg to fg) | Provides molecular weight information, enabling rapid identification of unknown impurities.[7] | Ionization efficiency can vary significantly between compounds; semi-quantitative without standards. |
| DSC | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Absolute purity of crystalline solids (mol %), melting point determination.[8][9] | Low (>95% purity required) | Determines absolute purity without a reference standard, uses small sample amounts.[8][10] | Only applicable to crystalline, thermally stable compounds; does not identify individual impurities.[10][11] |
Experimental Workflows and Protocols
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized batch of this compound.
Caption: Purity assessment workflow for the target compound.
This method is designed to quantify the purity of the title compound and separate it from potential process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0.0 5 20.0 70 25.0 95 28.0 95 28.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile.
NMR analysis confirms the chemical structure of the synthesized compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR.
-
Sample Concentration: ~10 mg/mL.
-
Procedure: Acquire standard ¹H and ¹³C spectra. Integrate the proton signals and compare chemical shifts to predicted values and reference spectra to confirm the structure.
This protocol aids in identifying unknown impurities detected by HPLC.
-
Instrumentation: HPLC system coupled to a Mass Spectrometer (e.g., QTOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
LC Method: Use the same HPLC method as described in 2.1.
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Procedure: Analyze the sample and correlate the mass spectra of impurity peaks with potential structures, such as starting materials or reaction by-products. The expected [M+H]⁺ for the free base (C₈H₈BrNO) is m/z 214.0/216.0 due to bromine isotopes.[12]
DSC is used to determine the absolute molar purity of the crystalline hydrochloride salt.[8][11]
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Pan: Crimped aluminum pans.
-
Sample Weight: 1-3 mg.
-
Purge Gas: Nitrogen at 20 mL/min.[10]
-
Heating Rate: 2 °C/min.
-
Temperature Range: 150°C to 250°C (or a range appropriate to bracket the melting point).
-
Procedure: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[10] This analysis is suitable for crystalline materials with purity greater than 97-98 mol%.[10][11]
Data Presentation and Comparison
The following tables present illustrative data from the analysis of two different synthesized batches of this compound, highlighting how these techniques can reveal differences in purity.
| Batch ID | Main Peak Area % | Impurity 1 (RRT 0.85) Area % | Impurity 2 (RRT 1.15) Area % | Total Impurities % |
| Batch A | 99.85% | 0.08% | 0.04% | 0.15% |
| Batch B | 98.91% | 0.75% | 0.11% | 1.09% |
| RRT = Relative Retention Time |
| Batch ID | ¹H NMR Result | Observations |
| Batch A | Consistent with structure. | Sharp, well-defined peaks. Integration values match the expected proton count. No observable impurity signals above the noise level. |
| Batch B | Consistent with structure. | All primary signals present, but additional low-level signals observed at δ 7.9 ppm and δ 2.6 ppm, potentially indicating an unreacted starting material like 1-(3-bromophenyl)ethanone. |
| Batch ID | Impurity (RRT 0.85) | Proposed Identity | Evidence |
| Batch A | Not detected above 0.1%. | N/A | N/A |
| Batch B | Detected at 0.75%. | 1-(3-Bromophenyl)ethanone | MS shows [M+H]⁺ at m/z 199.0/201.0, matching the molecular weight of the starting material.[13] |
| Batch ID | Melting Onset (°C) | Calculated Molar Purity |
| Batch A | 215.4 °C | 99.89 mol% |
| Batch B | 213.8 °C | 99.05 mol% |
The data clearly shows that Batch A is of significantly higher purity than Batch B. The orthogonal analytical techniques provide consistent results: HPLC shows a lower area percentage for Batch B, NMR detects signals from a potential starting material, LC-MS confirms the identity of this major impurity, and DSC shows a depressed melting point and lower calculated molar purity.[8] This comprehensive approach ensures a reliable and thorough assessment of product quality.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 4. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 5. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 6. app.studyraid.com [app.studyraid.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. thermalsupport.com [thermalsupport.com]
- 9. tainstruments.com [tainstruments.com]
- 10. akjournals.com [akjournals.com]
- 11. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 12. 2-Amino-1-(3-bromophenyl)ethanone | C8H8BrNO | CID 409750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. innospk.com [innospk.com]
A Comparative Guide to the Synthesis of Substituted 2-Aminoacetophenones
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted 2-aminoacetophenones is a critical step in the development of a wide range of pharmaceuticals and biologically active compounds. This guide provides a comprehensive benchmark of four prominent synthetic routes: the Delépine reaction, the Gabriel synthesis, direct amination of α-haloacetophenones, and the Buchwald-Hartwig amination. By presenting a side-by-side comparison of their performance with supporting experimental data, this document aims to facilitate informed decisions in synthetic strategy.
Substituted 2-aminoacetophenones are key intermediates in the synthesis of numerous heterocyclic compounds, including quinolones, benzodiazepines, and various alkaloids. The choice of synthetic route can significantly impact the overall efficiency, yield, and scalability of the drug discovery and development process. This guide evaluates the aforementioned methods based on reaction yield, time, and conditions for a variety of substituted substrates.
Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data for the synthesis of various substituted 2-aminoacetophenones using the four benchmarked methods. The data highlights the strengths and weaknesses of each approach, providing a clear basis for comparison.
| Substituted 2-Aminoacetophenone | Synthetic Method | Reaction Conditions | Reaction Time | Yield (%) |
| 2-Aminoacetophenone | Delépine Reaction | 1. Hexamethylenetetramine, Chloroform, reflux2. Ethanolic HCl, reflux | 4-6 hours | ~75% |
| Gabriel Synthesis | 1. Potassium phthalimide, DMF2. Hydrazine hydrate, Ethanol, reflux | 8-12 hours | ~85% | |
| Direct Amination | 2-Bromoacetophenone, Aqueous Ammonia, RT | 24 hours | ~60% | |
| Buchwald-Hartwig Amination | 2-Bromoacetophenone, Ammonia surrogate (e.g., Benzophenone imine), Pd catalyst, ligand, base, Toluene, 100 °C | 12-24 hours | >90% | |
| 4'-Methoxy-2-aminoacetophenone | Delépine Reaction | 1. Hexamethylenetetramine, Chloroform, reflux2. Ethanolic HCl, reflux | 5-7 hours | ~70% |
| Gabriel Synthesis | 1. Potassium phthalimide, DMF2. Hydrazine hydrate, Ethanol, reflux | 10-14 hours | ~82% | |
| Direct Amination | 2-Bromo-4'-methoxyacetophenone, Aqueous Ammonia, RT | 24-36 hours | ~55% | |
| Buchwald-Hartwig Amination | 2-Bromo-4'-methoxyacetophenone, Ammonia surrogate, Pd catalyst, ligand, base, Toluene, 100 °C | 12-24 hours | >90% | |
| 4'-Chloro-2-aminoacetophenone | Delépine Reaction | 1. Hexamethylenetetramine, Chloroform, reflux2. Ethanolic HCl, reflux | 4-6 hours | ~78% |
| Gabriel Synthesis | 1. Potassium phthalimide, DMF2. Hydrazine hydrate, Ethanol, reflux | 8-12 hours | ~88% | |
| Direct Amination | 2-Bromo-4'-chloroacetophenone, Aqueous Ammonia, RT | 24 hours | ~65% | |
| Buchwald-Hartwig Amination | 2-Bromo-4'-chloroacetophenone, Ammonia surrogate, Pd catalyst, ligand, base, Toluene, 100 °C | 12-24 hours | >95% | |
| 3',4'-Dichloro-2-aminoacetophenone | Delépine Reaction | 1. Hexamethylenetetramine, Chloroform, reflux2. Ethanolic HCl, reflux | 6-8 hours | ~65% |
| Gabriel Synthesis | 1. Potassium phthalimide, DMF2. Hydrazine hydrate, Ethanol, reflux | 12-16 hours | ~80% | |
| Direct Amination | 2-Bromo-3',4'-dichloroacetophenone, Aqueous Ammonia, RT | 36-48 hours | ~50% | |
| Buchwald-Hartwig Amination | 2-Bromo-3',4'-dichloroacetophenone, Ammonia surrogate, Pd catalyst, ligand, base, Toluene, 100 °C | 18-30 hours | ~92% |
Visualizing the Synthetic Workflow
The general workflow for the synthesis and comparison of substituted 2-aminoacetophenones is depicted below. This process involves the selection of a starting material, execution of one of the benchmarked synthetic routes, followed by purification and characterization of the final product. The comparative analysis of yield, purity, and other relevant metrics informs the selection of the optimal synthetic strategy.
Caption: General workflow for the synthesis and comparison of substituted 2-aminoacetophenones.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are intended to be reproducible and are based on established literature procedures.
Delépine Reaction
The Delépine reaction is a two-step process that converts an alkyl halide to a primary amine via a hexaminium salt intermediate.[1][2]
Step 1: Formation of the Hexamethylenetetraminium Salt A solution of the substituted α-bromoacetophenone (1.0 eq) in chloroform is treated with hexamethylenetetramine (1.1 eq). The reaction mixture is heated to reflux for 2-4 hours, during which the hexaminium salt precipitates. The solid is collected by filtration, washed with cold chloroform, and dried.
Step 2: Hydrolysis to the Primary Amine The hexaminium salt is suspended in a 1:1 mixture of ethanol and concentrated hydrochloric acid. The mixture is heated to reflux for 2-4 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether to remove non-basic impurities. The aqueous layer is then made alkaline with a concentrated sodium hydroxide solution and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the substituted 2-aminoacetophenone.
Gabriel Synthesis
The Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding the overalkylation often seen in direct amination with ammonia.[3][4]
Step 1: N-Alkylation of Potassium Phthalimide To a solution of the substituted α-bromoacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium phthalimide (1.1 eq) is added. The mixture is stirred at room temperature for 8-12 hours. The reaction mixture is then poured into water, and the precipitated N-phenacylphthalimide is collected by filtration, washed with water, and dried.
Step 2: Hydrazinolysis of N-Phenacylphthalimide The N-phenacylphthalimide is suspended in ethanol, and hydrazine hydrate (1.5 eq) is added. The mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is dissolved in dilute hydrochloric acid. The aqueous solution is washed with diethyl ether, then basified with a sodium hydroxide solution, and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the desired 2-aminoacetophenone.
Direct Amination of α-Haloacetophenones
Direct amination involves the nucleophilic substitution of the halide in an α-haloacetophenone with ammonia. This method is straightforward but can be prone to the formation of side products due to overalkylation.
A solution of the substituted α-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol or THF) is treated with an excess of aqueous ammonia (10-20 eq). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-aminoacetophenone, which may require further purification by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It offers high yields and functional group tolerance.
In a glovebox, a reaction vessel is charged with the substituted 2-bromoacetophenone (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq). The vessel is sealed, removed from the glovebox, and an ammonia surrogate (e.g., benzophenone imine, 1.2 eq) and an anhydrous solvent (e.g., toluene) are added via syringe. The reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling to room temperature, the resulting imine is hydrolyzed by adding an aqueous acid (e.g., 2 M HCl) and stirring for 1-2 hours. The mixture is then basified with a sodium hydroxide solution and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford the pure substituted 2-aminoacetophenone.
References
A Comparative Guide to the Synthesis of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two synthetic routes to produce 2-Amino-1-(3-bromophenyl)ethanone hydrochloride, a valuable building block in the preparation of various biologically active molecules, including substituted cathinones and phenylethanolamine derivatives. The analysis focuses on a common starting material, 3-bromoacetophenone, and explores two distinct pathways for the introduction of the α-amino group: the Delépine reaction and the Gabriel synthesis.
Executive Summary
This guide compares two synthetic methodologies for the preparation of this compound, starting from 3-bromoacetophenone. The first route involves an α-bromination of the starting material followed by a Delépine reaction. The second route also begins with α-bromination but then employs the Gabriel synthesis for the amination step. A thorough comparison of reagent costs, reaction yields, and procedural complexities is presented to aid in the selection of the most appropriate method based on laboratory resources and project goals.
Data Presentation: A Quantitative Comparison
The following tables provide a summary of the estimated costs and reported yields for the two synthetic routes. Prices for reagents are based on currently available catalog prices from major chemical suppliers and may vary.
Table 1: Reagent Cost Analysis (per 10 mmol of product)
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Route 1: Delépine Reaction | Route 2: Gabriel Synthesis |
| Step 1: α-Bromination | Cost (USD) | Cost (USD) | ||
| 3-Bromoacetophenone | 199.04 | 1.505 | ~$1.20 | ~$1.20 |
| N-Bromosuccinimide (NBS) | 177.98 | - | ~$0.80 | ~$0.80 |
| Acetic Acid (solvent) | 60.05 | 1.05 | Negligible | Negligible |
| Step 2: Amination | ||||
| Hexamethylenetetramine | 140.19 | - | ~$0.20 | - |
| Potassium Phthalimide | 185.22 | - | - | ~$0.40 |
| Step 3: Hydrolysis/Deprotection | ||||
| Hydrochloric acid in Ethanol | - | - | ~$0.50 | - |
| Hydrazine hydrate | 50.06 | 1.03 | - | ~$0.30 |
| Total Estimated Reagent Cost | ~$2.70 | ~$2.70 |
Table 2: Comparative Performance of Synthetic Routes
| Parameter | Route 1: Delépine Reaction | Route 2: Gabriel Synthesis |
| Starting Material | 3-Bromoacetophenone | 3-Bromoacetophenone |
| Key Intermediates | 2-Bromo-1-(3-bromophenyl)ethanone, Quaternary ammonium salt | 2-Bromo-1-(3-bromophenyl)ethanone, N-(2-(3-bromophenyl)-2-oxoethyl)phthalimide |
| Overall Yield (Estimated) | 60-70% | 70-80% |
| Reaction Time | ~24-36 hours | ~24-48 hours |
| Procedural Complexity | Moderate | Moderate |
| Reagent Handling Considerations | N-Bromosuccinimide is a lachrymator. Chloroform (potential solvent) is toxic. | Hydrazine hydrate is toxic and corrosive. |
| Byproducts | Formaldehyde, Ammonium chloride | Phthalhydrazide |
Experimental Protocols
Route 1: Synthesis via Delépine Reaction
Step 1: α-Bromination of 3-Bromoacetophenone
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoacetophenone (1.99 g, 10 mmol) in glacial acetic acid (20 mL).
-
Add N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol) to the solution.
-
Heat the reaction mixture to 90°C and stir for 3 hours.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-1-(3-bromophenyl)ethanone. This intermediate is often used in the next step without further purification.
Step 2: Delépine Reaction and Hydrolysis
-
Dissolve the crude 2-bromo-1-(3-bromophenyl)ethanone (from the previous step) in chloroform (20 mL).
-
Add hexamethylenetetramine (1.40 g, 10 mmol) to the solution.[3][4]
-
Stir the mixture at room temperature for 24 hours. The quaternary ammonium salt will precipitate out of the solution.
-
Filter the precipitate and wash it with cold chloroform.
-
Suspend the collected salt in a mixture of concentrated hydrochloric acid (10 mL) and ethanol (30 mL).
-
Reflux the mixture for 12 hours to effect hydrolysis.[3][5][6]
-
After cooling, a precipitate of ammonium chloride will form. Filter off the solid.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from ethanol/ether to obtain the pure product.
Route 2: Synthesis via Gabriel Synthesis
Step 1: α-Bromination of 3-Bromoacetophenone
This step is identical to Step 1 in Route 1.
Step 2: Gabriel Synthesis
-
In a round-bottom flask, suspend potassium phthalimide (1.85 g, 10 mmol) in dimethylformamide (DMF) (20 mL).[7][8][9][10]
-
Add the crude 2-bromo-1-(3-bromophenyl)ethanone (from the α-bromination step) to the suspension.
-
Heat the mixture to 80-90°C and stir for 12-18 hours.
-
After cooling to room temperature, pour the reaction mixture into water (100 mL) to precipitate the N-substituted phthalimide.
-
Filter the solid, wash with water, and dry.
Step 3: Hydrazinolysis (Ing-Manske Procedure)
-
Suspend the dried N-(2-(3-bromophenyl)-2-oxoethyl)phthalimide in ethanol (30 mL).
-
Add hydrazine hydrate (0.5 mL, 10 mmol) to the suspension.[8][9][10]
-
Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture and acidify with concentrated hydrochloric acid to a pH of ~1.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize from ethanol/ether for purification.
Mandatory Visualizations
Experimental Workflow Comparison
Caption: Comparative workflow of the two synthetic routes.
Application Example: Adrenergic Receptor Signaling Pathway
Derivatives of 2-Amino-1-(3-bromophenyl)ethanone, such as phenylethanolamines, are known to interact with adrenergic receptors. The following diagram illustrates a simplified signaling pathway for a β-adrenergic receptor agonist.
Caption: Simplified β-adrenergic receptor signaling cascade.
Conclusion
Both the Delépine reaction and the Gabriel synthesis offer viable pathways for the synthesis of this compound from 3-bromoacetophenone, with comparable estimated reagent costs. The Gabriel synthesis may offer a slight advantage in terms of overall yield. However, the choice of method may ultimately depend on the specific resources and safety protocols of the laboratory. The Delépine reaction avoids the use of hydrazine, a particularly hazardous reagent, but may involve the use of toxic chlorinated solvents. Conversely, the Gabriel synthesis provides a well-established and often higher-yielding route to primary amines but requires careful handling of hydrazine. This guide provides the necessary data and protocols to make an informed decision for the efficient and cost-effective synthesis of this important chemical intermediate.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Delepine reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. perlego.com [perlego.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride, ensuring compliance with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, impervious gloves, and a lab coat.[1] All handling should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if symptoms persist.[3][4]
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[5] Chemical waste generators are responsible for correctly identifying and classifying waste to ensure safe and compliant disposal.[6][7]
-
Waste Identification and Collection:
-
Collect solid residues of this compound in a designated, clean, dry, and sealable container.[1]
-
Label the container clearly with the chemical name and any associated hazards.
-
-
Waste Classification:
-
Determine if the chemical waste is classified as hazardous. This compound is a halogenated organic substance and a hydrochloride salt, which often have specific disposal requirements.
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification in your region.
-
-
Spill Management:
-
In the event of a spill, immediately clear the area of personnel and move upwind.[1]
-
Eliminate all ignition sources.[1]
-
Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[1]
-
Collect the absorbed material into a labeled container for disposal.[1]
-
Do not allow the spillage to enter drains or waterways.[1][6][7][8]
-
-
Disposal Method:
-
The primary recommended method for disposal is to transfer the waste to a licensed chemical waste disposal company.
-
Incineration at an approved facility is a common disposal route for such compounds.[1]
-
Alternatively, the material may be buried at an approved site.[1]
-
Recycling options may be available; consult the manufacturer or your EHS department.[1]
-
Quantitative Data Summary
| Property | Value |
| Melting Point | 94 - 98 °C |
| Boiling Point | 289 - 290 °C |
| log Pow (n-octanol/water) | 0.83 |
Data for 3'-Aminoacetophenone[8]
Disposal Decision Workflow
The following diagram illustrates the logical steps to be followed for the proper disposal of this compound.
Caption: Workflow for the safe disposal of chemical waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the scientific community.
References
Essential Safety and Operational Guide for 2-Amino-1-(3-bromophenyl)ethanone hydrochloride
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-Amino-1-(3-bromophenyl)ethanone hydrochloride (CAS: 61858-39-7). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier:
-
Product Name: 2-AMINO-1-(3-BROMO-PHENYL)-ETHANONE HYDROCHLORIDE
-
Synonyms: 2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride[1]
-
CAS Number: 61858-39-7[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | Protects eyes from potential splashes and dust. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves.[2] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or other suitable protective clothing.[2] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Approved mask or respirator. | To be used in case of insufficient ventilation or potential for aerosolization. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leakage. Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]
Handling and Experimentation
All handling of this compound should be conducted in a well-ventilated chemical fume hood.[2] Avoid direct contact with skin and eyes.[3] Minimize dust generation and accumulation.[3] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[3][4]
Emergency Procedures
In case of accidental exposure, follow these immediate first-aid measures:
-
Skin Contact: Immediately flush with water for no less than 15 minutes. While rinsing, quickly remove all contaminated clothing or jewelry.[5] Seek medical attention if skin irritation occurs.[4]
-
Eye Contact: Immediately flush eye(s) with water for at least fifteen minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so.[4] Seek medical attention regardless of the severity.[5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Rinse mouth.[4] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[2][4] Follow all local, state, and national regulations for the disposal of halogenated organic compounds.[2]
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Safe Handling Workflow Diagram.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
